molecular formula C11H14ClNO B1394276 Spiro[azetidine-3,2'-chromane] hydrochloride CAS No. 1263285-14-8

Spiro[azetidine-3,2'-chromane] hydrochloride

Cat. No.: B1394276
CAS No.: 1263285-14-8
M. Wt: 211.69 g/mol
InChI Key: MAYRRZJACPRBII-UHFFFAOYSA-N
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Description

Spiro[azetidine-3,2'-chromane] hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-azetidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYRRZJACPRBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)OC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties of Spiro[azetidine-3,2'-chromane] Hydrochloride

[1]

Part 1: Executive Summary & Core Directive

The "Escape from Flatland" Scaffold Spiro[azetidine-3,2'-chromane] hydrochloride (CAS: 1263285-14-8) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike traditional flat aromatic spacers, this spirocyclic system introduces critical three-dimensionality (Fsp³) and conformational restriction without excessive molecular weight.[1]

This guide analyzes the scaffold's utility in fragment-based drug discovery (FBDD), detailing its synthesis via the [2+2] cycloaddition-reduction sequence, its physicochemical behavior as a constrained amine, and its application as a bioisostere for morpholine and piperidine.

Part 2: Chemical Identity & Structural Analysis[3]

Physicochemical Profile

The hydrochloride salt renders the secondary amine water-soluble, facilitating handling and biological assaying.[1]

PropertyData / Description
IUPAC Name Spiro[3,4-dihydrochromene-2,3'-azetidine] hydrochloride
CAS Number 1263285-14-8
Molecular Formula C₁₁H₁₃NO[1][2] · HCl
Molecular Weight 211.69 g/mol
Appearance White to off-white solid
Melting Point ~171–173 °C (Decomposition)
Solubility High in Water, DMSO, Methanol; Low in Hexane, Et₂O
pKa (Calc.) ~9.5–10.5 (Azetidine NH)
H-Bond Donors 2 (NH, HCl)
H-Bond Acceptors 2 (Ether O, Amine N)
Structural Logic: The Spiro Advantage

The core feature is the quaternary spiro-carbon at position 2 of the chromane ring (and position 3 of the azetidine).[1]

  • Conformational Lock: The spiro-fusion locks the azetidine ring relative to the chromane core.[1] Unlike a flexible alkyl chain, this defines a precise vector for substituents attached to the azetidine nitrogen.[3]

  • Metabolic Stability: The 4-membered azetidine ring, while strained, is often less metabolically labile than open-chain amines. The spiro-junction prevents oxidation at the alpha-carbon of the chromane ether.[1]

  • Vector Analysis: The azetidine nitrogen projects into a specific region of chemical space, often perpendicular to the plane of the aromatic chromane ring.[1] This allows for "out-of-plane" interactions in enzyme binding pockets.[1]

Part 3: Synthetic Methodology

The most robust route to this scaffold utilizes the Graf reaction (reaction of alkenes with chlorosulfonyl isocyanate) followed by reduction. This method is preferred over intramolecular alkylation due to scalability and access to the spiro-junction.

Synthesis Workflow Diagram

SynthesisChromene2H-Chromene(Starting Material)BetaLactamSpiro-β-lactamIntermediateChromene->BetaLactam[2+2] Cycloaddition-78°C to RTCSIChlorosulfonyl Isocyanate(CSI)CSI->BetaLactamReductionReductive Ring Opening(LiAlH4 / AlH3)BetaLactam->ReductionCarbonyl ReductionProductSpiro[azetidine-3,2'-chromane](Free Base)Reduction->ProductSaltFormationHCl Salt Formation(HCl in Dioxane)Product->SaltFormation

Caption: Synthesis of Spiro[azetidine-3,2'-chromane] via the Graf Isocyanate Method.

Detailed Protocol (Autonomy & Expertise)

Step 1: [2+2] Cycloaddition (Formation of the β-lactam)

  • Reagents: 2H-Chromene (1.0 eq), Chlorosulfonyl isocyanate (CSI) (1.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether.[1]

  • Procedure:

    • Cool the solution of 2H-chromene in DCM to -78°C under Nitrogen atmosphere.

    • Add CSI dropwise.[1] The reaction is highly exothermic; temperature control is critical to prevent polymerization.[1]

    • Allow to warm to 0°C or Room Temperature (RT) over 2–4 hours.

    • Quench: Carefully hydrolyze the N-chlorosulfonyl intermediate using a biphasic mixture of water/sodium sulfite (reductive hydrolysis) to yield the NH-β-lactam.

Step 2: Reduction to Azetidine

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or AlH₃ (generated in situ).[1]

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ (3.0 eq) in THF at 0°C.

    • Add the spiro-β-lactam solution dropwise.[1]

    • Reflux for 4–12 hours.[1] The carbonyl of the lactam is reduced to the methylene group, preserving the 4-membered ring integrity.[1]

    • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

Step 3: Salt Formation

  • Dissolve the crude free base in minimal Ethanol or Ethyl Acetate.[1]

  • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • The hydrochloride salt precipitates immediately.[1] Filter, wash with cold ether, and dry under vacuum.[1]

Part 4: Chemical Reactivity & Stability

Ring Strain & Nucleophilicity

The azetidine ring possesses significant ring strain (~26 kcal/mol).[1] However, it is kinetically stable.[1]

  • Nucleophilicity: The secondary amine is highly nucleophilic.[1] It readily participates in:

    • Reductive Amination: With aldehydes/ketones (e.g., to attach solubilizing tails).[1]

    • SnAr Reactions: Displacing halides on heteroaromatic rings (common in library synthesis).[1]

    • Amide Coupling: Standard HATU/EDCI couplings.

Stability Considerations
  • Acid Stability: The hydrochloride salt is stable.[1] The chromane ether linkage is robust under standard acidic conditions used for deprotection (e.g., TFA removal of Boc groups elsewhere in a molecule).

  • Thermal Stability: Stable up to its melting point. Avoid prolonged heating of the free base >100°C in the presence of strong Lewis acids, which could trigger ring-opening or rearrangement.[1]

Part 5: Medicinal Chemistry Applications[2][5][6][7][8][9]

This scaffold is a bioisostere for morpholine and piperidine .[1][4]

  • Lipophilicity Modulation: Replacing a gem-dimethyl group or a larger ring with this spiro-system often lowers LogD, improving solubility.

  • Target Classes:

    • GPCRs: Used in antagonists for MCHr1 (Melanin-concentrating hormone receptor 1) and Ghrelin receptors.[1][5]

    • Ion Channels: The rigid vector is useful for positioning basic amines in the pore region of voltage-gated sodium channels.[1]

Structure-Activity Relationship (SAR) Logic[2]

SARCenterSpiro[azetidine-chromane]CoreN_SubN-Substitution:Modulates pKa & Target InteractionCenter->N_SubDerivatization siteArom_SubChromane Aromatic Ring:Pi-Pi Stacking region(Halogen/Alkoxy scan)Center->Arom_SubElectronic tuningSpiro_CSpiro Carbon:Locks ConformationIncreases Fsp3Center->Spiro_CGeometric control

Caption: Key vectors for SAR exploration using the spiro-azetidine scaffold.

Part 6: Handling & Safety (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][6]

    • H319: Causes serious eye irritation.[1][6]

    • H335: May cause respiratory irritation.[1][2][6]

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent stickiness/clumping.

  • Disposal: Incineration with scrubber for nitrogen oxides and HCl.[1]

References

  • Mykhailiuk, P. K., et al. (2018).[1][7] Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal.[1] Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Johansson, A., et al. (2016).[1][8] Spiro[azetidine-3,2'-chroman]-4'-one derivatives as MCHr1 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2025). This compound.[9][1][10][11] National Center for Biotechnology Information.[1] Link

Structural Advantages of Spiro[azetidine-3,2'-chromane] in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Angular Advantage

In the current era of medicinal chemistry, the "escape from flatland" is no longer a trend but a mandate. While spirocyclic scaffolds have become staples for increasing fraction sp3 (Fsp³) and improving physicochemical properties, the Spiro[azetidine-3,2'-chromane] scaffold represents a distinct, high-value subclass: the angular spirocycle .[1]

Unlike the more common "linear" spiro[chromane-2,4'-piperidine] systems, the 3,2'-fusion creates a unique vector orientation between the aromatic chromane core and the solubilizing azetidine tail. This guide analyzes the structural, synthetic, and pharmacological advantages of this scaffold, positioning it as a critical problem-solving tool for lead optimization campaigns facing metabolic or solubility attrition.

Structural Analysis & Physicochemical Logic

Geometry and Vector Orientation

The defining feature of Spiro[azetidine-3,2'-chromane] is the spiro-fusion at the C2 position of the chromane ring and the C3 position of the azetidine.[1]

  • Linear vs. Angular: Standard spiro-piperidines often project substituents along the primary axis of the aromatic system (Linear).[1] The 3,2'-azetidine fusion introduces a "kink," projecting the amine functionality at an angle relative to the chromane plane.

  • Binding Pocket Utility: This angular projection allows the scaffold to access sub-pockets in enzymes (e.g., kinases, GPCRs) that are sterically inaccessible to linear analogs.[1]

The "Azetidine Effect" on Drug-Likeness

Replacing larger saturated heterocycles (piperidine/morpholine) with azetidine offers specific advantages:

PropertyEffect of Azetidine SubstitutionMechanism
Basicity (pKa) Modulation (typically lower than pyrrolidine)Ring strain increases s-character of the nitrogen lone pair, lowering pKa and improving membrane permeability.[1]
Lipophilicity (LogD) ReductionLower carbon count and compact polar surface area reduce overall lipophilicity compared to piperidine analogs.[1]
Metabolic Stability EnhancedThe strained 4-membered ring is often less prone to oxidative metabolism (P450) compared to flexible alkyl chains or electron-rich 5/6-membered rings.[1]
Solubility IncreasedHigh Fsp³ character disrupts crystal lattice packing energy, enhancing aqueous solubility.[1]

Synthetic Methodologies

Accessing the Spiro[azetidine-3,2'-chromane] core requires overcoming the ring strain of the azetidine. The most robust approach utilizes Graf’s Isocyanate Chemistry followed by reduction, or intramolecular cyclization strategies.[1]

Primary Synthetic Route (Retrosynthesis)

The most scalable route involves the [2+2] cycloaddition of an alkene (exocyclic to the chromane) with chlorosulfonyl isocyanate (CSI).

Pathway Description:

  • Precursor: 2-methylenechromane (derived from chroman-2-one via Wittig/Tebbe).[1]

  • Cycloaddition: Reaction with CSI yields the N-chlorosulfonyl-beta-lactam.[1]

  • Hydrolysis: Removal of the sulfonyl group to yield the spiro-beta-lactam.[1]

  • Reduction: Lithium Aluminum Hydride (LAH) reduction of the lactam carbonyl to the azetidine.[1]

Visualization of Synthetic Workflow[1]

Synthesis cluster_0 Key Transformation Chromanone Chroman-2-one (Starting Material) Alkene 2-Methylenechromane (Exocyclic Alkene) Chromanone->Alkene Wittig/Tebbe Methylenation Lactam Spiro-beta-lactam Intermediate Alkene->Lactam 1. CSI, [2+2] 2. Reductive Hydrolysis Azetidine Spiro[azetidine-3,2'-chromane] (Target) Lactam->Azetidine LAH Reduction (Carbonyl Removal)

Figure 1: Strategic synthesis of the spiro[azetidine-3,2'-chromane] core via the [2+2] cycloaddition/reduction sequence.

Experimental Protocols

Protocol: Synthesis of Spiro[azetidine-3,2'-chromane] (Representative Scale)

Objective: Isolate the spiro-azetidine free base from the beta-lactam intermediate.

Reagents:

  • Spiro-beta-lactam intermediate (1.0 eq)[1]

  • Lithium Aluminum Hydride (LAH) (2.5 eq)

  • Anhydrous THF (0.1 M concentration)

  • Rochelle's Salt (sat.[1] aq.)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon. Charge with LAH (2.5 eq) and anhydrous THF. Cool to 0°C.[1]

  • Addition: Dissolve the spiro-beta-lactam in minimal THF. Add dropwise to the LAH slurry over 15 minutes to control exotherm.[1]

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; amide carbonyl disappears, amine spot appears).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x). Stir for 30 minutes until a granular white precipitate forms.

  • Isolation: Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient). Azetidines can be volatile; avoid high-vacuum for extended periods if low molecular weight.[1]

Protocol: Metabolic Stability Assessment (Microsomal Stability)

Rationale: Validate the "metabolic shield" effect of the spiro-azetidine.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.[1]

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Decision Framework: When to Use This Scaffold

The following decision tree assists medicinal chemists in determining when to deploy the Spiro[azetidine-3,2'-chromane] scaffold versus a standard piperidine or flat aromatic.

DecisionTree Start Lead Optimization Challenge Solubility Is Solubility < 10 µM? Start->Solubility Vector Does Linear Analog Clash with Target? Solubility->Vector Yes (Need Fsp3) UseFlat Use Flat Aromatic (Standard SAR) Solubility->UseFlat No (Solubility OK) Metab Is Metabolic Clearance High? Vector->Metab No (Linear OK) UseAngular DEPLOY Spiro[azetidine-3,2'-chromane] (Angular Vector + High Fsp3) Vector->UseAngular Yes (Need Kink) UseLinear Use Spiro-Piperidine (Linear Vector) Metab->UseLinear No Metab->UseAngular Yes (Azetidine Shield)

Figure 2: Strategic decision tree for scaffold selection in lead optimization.

References

  • Mykhailiuk, P. K., et al. (2024).[1][2][3] Angular Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

Sources

Conformational Rigidity of Spiro-Chromane Azetidine Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Medicinal Chemistry

Executive Summary

In the pursuit of novel chemical space, the spiro-chromane azetidine scaffold represents a high-value "escape from flatland." By fusing the privileged chromane core (ubiquitous in ion channel and GPCR modulators) with the strained, metabolically robust azetidine ring via a spiro-quaternary carbon, medicinal chemists can achieve precise vector positioning that is inaccessible to traditional piperidine or morpholine analogs. This guide details the structural mechanics, synthetic pathways, and physicochemical advantages of this rigid system.

Part 1: Structural Mechanics & Vector Analysis
1.1 The Entropy Advantage

The primary efficacy driver for spiro-chromane azetidine systems is conformational restriction . Flexible linkers (e.g., O-ethyl-amino chains) suffer a high entropic penalty (


) upon protein binding. The spiro-fusion locks the pharmacophore into a bioactive conformation prior to binding, minimizing this penalty and potentially improving potency by 10–100 fold.
1.2 Vector Positioning: The "Angular" vs. "Linear" Geometry

Unlike 4-phenyl-piperidines, which project substituents in a linear vector (180°), spiro-chromane azetidines offer unique "angular" vectors.

  • Spiro[chroman-2,3'-azetidine]: Projects the azetidine nitrogen at a ~109° angle relative to the chromane aromatic plane. This is critical for accessing orthogonal binding pockets in GPCRs (e.g., Histamine H3, Ghrelin).

  • Bond Angles: The internal bond angle of the azetidine (

    
    88°) creates a distinct dipole orientation compared to the chair conformation of a piperidine (
    
    
    
    109.5°), often resulting in improved selectivity.

VectorAnalysis cluster_vectors Vector Projection Logic Flexible Flexible Analog (High Entropy Penalty) Binding Target Binding (GPCR/Ion Channel) Flexible->Binding High u0394S Loss Spiro Spiro-Chromane Azetidine (Pre-organized) Spiro->Binding Low u0394S Loss (Rigid Vector) Piperidine Piperidine (Linear Vector) Azetidine Spiro-Azetidine (Angular Vector) Piperidine->Azetidine Bioisosteric Replacement

Figure 1: Comparison of entropic costs between flexible analogs and the rigid spiro-scaffold.

Part 2: Synthetic Architectures

Synthesis of the spiro-chromane azetidine core requires overcoming the ring strain of the azetidine (25.4 kcal/mol).[1] We present two validated routes: the Classical Intramolecular Cyclization and the modern Strain-Release Strategy .

2.1 Route A: Intramolecular Cyclization (The "Chromane-First" Approach)

This route builds the azetidine ring onto a pre-existing chromanone core. It is robust for generating spiro[chroman-4,3'-azetidine] .

  • Condensation: Chroman-4-one reacts with a primary amine and formaldehyde (Mannich-type) or via alkylation with epichlorohydrin derivatives.

  • Cyclization: Base-mediated closure (NaH or KOtBu) forms the 4-membered ring.

2.2 Route B: Strain-Release Spirocyclization (The "Azetidine-First" Approach)

Based on recent advances (e.g., Mykhailiuk et al., Aggarwal et al.), this method utilizes 1-azabicyclo[1.1.0]butanes (ABBs) or pre-functionalized azetidinones. This is superior for spiro[chroman-2,3'-azetidine] .

  • Precursor: Use 1-Boc-3-azetidinone.

  • Grignard Addition: React with 2-(2-bromoethyl)phenylmagnesium bromide.

  • Cyclization: Pd-catalyzed intramolecular etherification or

    
     (if fluorinated precursors are used).
    

SynthesisWorkflow StartA Chroman-4-one StepA1 Bis-alkylation / Mannich StartA->StepA1 + Amine source ProdA Spiro[chroman-4,3'-azetidine] StepA1->ProdA Cyclization StartB 1-Boc-3-azetidinone StepB1 Grignard Addition (2-bromoethyl-phenyl MgBr) StartB->StepB1 Nucleophilic Attack StepB2 Intramolecular Cyclization (Pd-cat or Base) StepB1->StepB2 Intermediate Alcohol ProdB Spiro[chroman-2,3'-azetidine] StepB2->ProdB C-O Bond Formation

Figure 2: Dual synthetic pathways for accessing C4' and C2' spiro-isomers.

Part 3: Physicochemical & DMPK Profile

The spiro-chromane azetidine system offers a superior DMPK profile compared to non-spiro analogs.

PropertyEffect of Spiro-Azetidine FusionMechanism
LogP / Lipophilicity Lower (vs. Piperidine)Azetidine has a lower carbon count and higher polarity than piperidine/cyclohexane.
Metabolic Stability High The quaternary spiro-carbon blocks metabolic oxidation at the typically labile

-position.
Basicity (pKa) Modulated (8.5 - 9.5) The strained ring lowers the pKa of the amine compared to pyrrolidine (~10.5), improving CNS penetration and reducing hERG liability.
Solubility Improved Increased

character (fraction of saturated carbons) correlates with better aqueous solubility.

Key Insight: The "Gem-Dimethyl" Effect.[2] The spiro-carbon acts similarly to a gem-dimethyl group, restricting bond rotation and protecting adjacent sites from CYP450 metabolism (e.g., benzylic hydroxylation).

Part 4: Experimental Protocols
Protocol 1: Synthesis of tert-butyl spiro[chroman-2,3'-azetidine]-1'-carboxylate

A self-validating protocol based on Grignard addition and cyclization.

Reagents:

  • 1-Boc-3-azetidinone (1.0 eq)

  • 2-(2-Bromoethyl)phenylmagnesium bromide (1.2 eq, prepared fresh)

  • THF (anhydrous)

  • NaH (sodium hydride, 60% dispersion) or KOtBu

Step-by-Step Methodology:

  • Grignard Formation: Under

    
     atmosphere, prepare the Grignard reagent from 1-bromo-2-(2-bromoethyl)benzene and Mg turnings in dry THF. Initiate with a crystal of iodine.
    
  • Nucleophilic Addition: Cool the Grignard solution to -78°C. Add 1-Boc-3-azetidinone (dissolved in THF) dropwise over 30 mins.

    • Validation Point: The solution should remain clear/yellow. Turbidity indicates moisture contamination.

  • Quench & Isolate: Stir at -78°C for 2h, then warm to RT. Quench with sat.

    
    . Extract with EtOAc.[3][4] Purify the intermediate alcohol via flash chromatography (Hex/EtOAc).
    
  • Spiro-Cyclization: Dissolve the intermediate alcohol in dry DMF. Add NaH (1.5 eq) at 0°C. Stir for 30 mins, then heat to 60°C for 4h.

    • Mechanism:[4][5][6][7] Intramolecular

      
       displacement of the alkyl bromide by the alkoxide.
      
  • Final Purification: Quench with water, extract with

    
    . The spiro-product typically elutes earlier than the open-chain precursor on silica gel.
    

Yield Expectation: 45-60% over 2 steps.

Part 5: References
  • Mykhailiuk, P. K., et al. (2024).[8] "Angular Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery." Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., et al. (2010).[2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Aggarwal, V. K., et al. (2021). "Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones." Angewandte Chemie. [Link]

  • Domainex. (2025).[8] "Spirocyclic Azetidines in Drug Discovery." [Link]

Sources

The Emergence of Spiro[azetidine-3,2'-chromane]: A Novel Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of high-quality lead compounds. The success of this approach is intrinsically linked to the quality and diversity of the fragment library. There is a continuous demand for novel, three-dimensional scaffolds that can explore previously inaccessible chemical space and provide unique interaction patterns with biological targets. This guide introduces the Spiro[azetidine-3,2'-chromane] scaffold as a compelling, yet underexplored, fragment for FBDD. We will delve into the rationale behind its design, propose a comprehensive, albeit hypothetical, FBDD workflow for its application, and provide detailed experimental and computational protocols to empower researchers in harnessing its potential.

The Rationale: Why Spiro[azetidine-3,2'-chromane]?

The Spiro[azetidine-3,2'-chromane] scaffold is a unique amalgamation of two privileged heterocyclic systems, locked in a rigid, three-dimensional orientation by a spirocyclic fusion. This distinct architecture offers several advantages for FBDD.

The Power of the Spirocyclic Core

Spirocycles, characterized by two rings sharing a single atom, are gaining prominence in drug design.[1][2] Their inherent three-dimensionality allows for the projection of functional groups into space in a well-defined manner, which is often more effective for interacting with the complex three-dimensional binding sites of proteins compared to traditional flat aromatic systems.[3] This rigidity can also reduce the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the increased sp3 character of spirocycles often correlates with improved physicochemical properties such as solubility and metabolic stability, which are critical for developing successful drug candidates.[3]

The Azetidine Moiety: A Vector for Interaction and Stability

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates.[4][5] Their strained ring system imparts a degree of conformational rigidity, which can be advantageous for locking in a bioactive conformation.[5] The nitrogen atom can serve as a hydrogen bond acceptor or be protonated to form a salt, enhancing solubility. Crucially, the azetidine ring provides well-defined vectors for substitution, allowing for precise exploration of the chemical space around a fragment hit.

The Chromane Scaffold: A Privileged Pharmacophore

The chromane (benzopyran) ring system is a common feature in a plethora of natural products and synthetic bioactive molecules.[3][6][7][8][9] Chromane derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][6] This scaffold can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, making it a versatile component for molecular recognition.

By fusing the azetidine and chromane rings via a spiro-center, the resulting Spiro[azetidine-3,2'-chromane] scaffold presents a novel, rigid, and three-dimensional fragment with defined exit vectors, making it an ideal candidate for FBDD campaigns.

A Proposed FBDD Workflow for Spiro[azetidine-3,2'-chromane]

The following section outlines a hypothetical, yet scientifically grounded, workflow for the utilization of a Spiro[azetidine-3,2'-chromane] fragment library in a drug discovery project.

FBDD_Workflow cluster_0 Library Development cluster_1 Primary Screening cluster_2 Hit Validation & Elaboration A Scaffold Synthesis B Fragment Library Generation A->B C NMR-based Screening B->C D X-ray Crystallography B->D E SPR Screening B->E F Hit Confirmation & Orthogonal Validation C->F D->F E->F G Structural Biology (Co-crystallization) F->G H Fragment Evolution (Growing, Linking) G->H I Lead Optimization H->I

Caption: A proposed FBDD workflow for Spiro[azetidine-3,2'-chromane].

Fragment Library Design and Synthesis

A diverse yet focused library of Spiro[azetidine-3,2'-chromane] derivatives is essential. The synthesis would likely involve a multi-step sequence, leveraging established methods for the construction of spiro-azetidines and spiro-chromanes.[1][10][11][12][13][14][15][16]

Proposed Synthetic Strategy:

A plausible approach could involve the [3+2] cycloaddition of an in-situ generated azomethine ylide with a chromone derivative bearing an exocyclic double bond at the 2-position. Subsequent modifications of the azetidine nitrogen and the chromane ring would generate a library of fragments with diverse physicochemical properties.

Key Library Design Considerations:

  • Rule of Three (Ro3) Compliance: Fragments should adhere to the Rule of Three (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3) to ensure appropriate fragment-like properties.

  • Vectorial Diversity: Substituents on the azetidine nitrogen and the aromatic part of the chromane ring should be chosen to provide diverse exit vectors for future fragment elaboration.

  • Solubility: The inclusion of polar functional groups is crucial to ensure sufficient aqueous solubility for biophysical screening assays.

Primary Fragment Screening

A multi-pronged screening approach using orthogonal biophysical techniques is recommended to identify robust hits and minimize false positives.

NMR is a powerful technique for detecting weak fragment binding. Ligand-observed methods such as Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for primary screening.

Protocol: STD-NMR Screening

  • Sample Preparation: Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer. Fragment mixtures (cocktails of 5-10 fragments) are typically screened at a concentration of 100-200 µM per fragment.

  • Data Acquisition: Acquire a reference 1D ¹H NMR spectrum of the fragment cocktail. Subsequently, acquire an STD spectrum with on-resonance saturation of the protein signals (e.g., at -1.0 ppm) and an off-resonance control spectrum (e.g., at 40 ppm).

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The presence of signals in the difference spectrum indicates that the fragment binds to the protein, as saturation is transferred from the protein to the bound ligand.

NMR_Screening A Protein + Fragment Cocktail B On-Resonance Saturation (Saturate Protein Signals) A->B C Off-Resonance Saturation (Control) A->C D STD Difference Spectrum B->D C->D E Hit Identification D->E

Caption: Workflow for an STD-NMR fragment screening experiment.

Crystallographic screening provides high-resolution structural information of fragment binding, offering invaluable insights for subsequent structure-based design.

Protocol: Crystallographic Fragment Screening

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment (typically 10-50 mM).

  • Data Collection: Collect X-ray diffraction data from the soaked crystals, preferably at a synchrotron source for high resolution.

  • Structure Determination: Solve the crystal structure and analyze the electron density maps to identify bound fragments.

SPR is a label-free technique that can be used for primary screening and for confirming hits from other methods. It provides information on binding affinity and kinetics.

Hit Validation and Fragment Evolution

Once initial hits are identified, a rigorous validation process is crucial.

Hit Validation Steps:

  • Re-screening of Singletons: Re-test individual fragment hits to confirm their activity.

  • Orthogonal Assay Confirmation: Validate hits using a different biophysical or biochemical assay.

  • Dose-Response Curves: Determine the binding affinity (KD) of the validated hits.

Fragment Evolution Strategies:

With a validated hit and ideally a co-crystal structure in hand, the fragment can be evolved into a more potent lead compound through several strategies:

  • Fragment Growing: Synthetically elaborating the fragment to pick up additional interactions with the target protein.

  • Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single molecule.

Fragment_Evolution A Fragment Hit B Growing A->B C Linking A->C D Merging A->D E Lead Compound B->E C->E D->E

Caption: Strategies for evolving a fragment hit into a lead compound.

The Role of Computational Chemistry

Computational methods are integral to a modern FBDD campaign and would be invaluable in a project centered around the Spiro[azetidine-3,2'-chromane] scaffold.

Key Computational Applications:

  • Virtual Screening: Docking a virtual library of Spiro[azetidine-3,2'-chromane] fragments into the binding site of the target protein to prioritize fragments for synthesis and experimental screening.

  • Binding Mode Prediction: Predicting the binding orientation of fragment hits to guide structure-based design.

  • In Silico Fragment Elaboration: Guiding the synthetic chemistry efforts for fragment growing, linking, and merging by predicting the affinity of proposed new molecules.

Hypothetical Case Study: Targeting a Kinase with Spiro[azetidine-3,2'-chromane] Fragments

To illustrate the potential of this scaffold, let's consider a hypothetical FBDD campaign against a protein kinase.

Target: A hypothetical kinase with a well-defined ATP binding site.

Fragment Library: A library of 50 Spiro[azetidine-3,2'-chromane] derivatives with variations at the azetidine nitrogen and the chromane 6- and 7-positions.

Screening and Hit Identification:

An STD-NMR screen identifies three initial hits. These are then confirmed by SPR, and their binding affinities are determined.

Table 1: Biophysical Data for Hypothetical Spiro[azetidine-3,2'-chromane] Kinase Hits

Fragment IDStructureSTD SignalSPR KD (µM)
SAC-001Spiro[azetidine-3,2'-chromane]+++250
SAC-015N-methyl-Spiro[azetidine-3,2'-chromane]+++150
SAC-0327-hydroxy-Spiro[azetidine-3,2'-chromane]+++100

Structure-Based Design and Fragment Evolution:

A co-crystal structure of SAC-032 bound to the kinase reveals that the 7-hydroxy group forms a key hydrogen bond with the kinase hinge region. The azetidine nitrogen is solvent-exposed and points towards a hydrophobic pocket. A fragment growing strategy is employed, adding a small alkyl group to the azetidine nitrogen to occupy this pocket.

Table 2: Properties of an Evolved Fragment

Compound IDStructureSPR KD (µM)
SAC-032-MeN-methyl-7-hydroxy-Spiro[azetidine-3,2'-chromane]25

This iterative process of design, synthesis, and testing would continue to optimize the fragment hit into a potent and selective lead compound.

Conclusion and Future Directions

The Spiro[azetidine-3,2'-chromane] scaffold represents a novel and promising entry point for fragment-based drug discovery. Its inherent three-dimensionality, conformational rigidity, and the privileged nature of its constituent heterocycles make it an attractive starting point for tackling challenging biological targets. While the application of this specific scaffold in FBDD is currently conceptual, the principles and methodologies outlined in this guide provide a robust framework for its exploration. The synthesis and screening of a dedicated Spiro[azetidine-3,2'-chromane] fragment library could unlock new avenues for the discovery of innovative therapeutics.

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Aggarwal, V. K., et al. (2021). An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles.
  • Ghandi, M., & Ziarani, G. M. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(47), 33029-33065.
  • Patel, K., & Singh, R. (2018). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Indo American Journal of Pharmaceutical Sciences, 5(12), 1-10.
  • Burke, A. J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 63, 126744.
  • Riyazi, S., et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(9), 4567-4573.
  • Mykhailiuk, P. K., et al. (2024). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination.
  • Scott, J. S., et al. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters, 13(4), 780-783.
  • Vasilevsky, S. F., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 1-18.
  • Luisi, R., & Natho, P. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Society Reviews.
  • Gaspar, A., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 60(13), 5311-5337.
  • Benny, P. J., et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry, 22(7), 1030-1051.
  • Kumar, S., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(16), 4969.
  • Luisi, R., & Natho, P. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing. Chemical Society Reviews.
  • Vasilevsky, S. F., et al. (2025). Synthesis of target spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones 5 and 6.
  • Benny, P. J., et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
  • Reddy, C. R., et al. (2012). Synthesis of Spirochromanones 3a–i and 4a–i.
  • Chemspace. (2021).
  • Wang, Y., et al. (2024).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • SpiroChem. (n.d.).
  • Kennedy, J., & Laird, T. (1975). Synthesis and reactions of some spiro[2H-chromen-2,1′-cycloalkanes]. Journal of the Chemical Society, Perkin Transactions 1, 1799-1803.
  • Käck, H., & Sjögren, T. (2024). Synchrotron X-ray crystallography in drug discovery. Drug Discovery Today.

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Methodological & Application

Reagents for Functionalizing the Azetidine Ring in Spiro-Chromaness: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The fusion of a strained four-membered azetidine ring with a chromane scaffold in a spirocyclic arrangement presents a unique and compelling structural motif for drug discovery and development. This guide provides an in-depth exploration of the chemical strategies and reagents available for the selective functionalization of the azetidine moiety within spiro-chromane architectures. We will delve into the mechanistic underpinnings of these transformations, offering detailed experimental protocols and expert insights to empower researchers in the synthesis of novel and diverse molecular entities.

Introduction: The Spiro-Chromane Azetidine Scaffold

Spirocyclic systems have gained significant traction in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to improved target engagement and pharmacokinetic properties. The incorporation of an azetidine ring introduces a strained, sp³-rich environment that can enhance metabolic stability and aqueous solubility.[1][2] The spiro-chromane azetidine scaffold, therefore, represents a promising platform for the development of new therapeutics. This guide will focus on the key reactive handles of the azetidine ring for further chemical diversification.

I. N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine ring is the most readily accessible point for functionalization. A wide array of electrophilic reagents can be employed to introduce diverse substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

A. Acylation and Sulfonylation

The nucleophilic nitrogen of the azetidine can be readily acylated or sulfonylated using standard reagents such as acid chlorides, acid anhydrides, sulfonyl chlorides, and isocyanates. These reactions typically proceed under mild basic conditions to neutralize the acid generated.

Conceptual Workflow for N-Acylation/Sulfonylation

N_Functionalization Spiro_Chromane_Azetidine Spiro-Chromane Azetidine (NH) Reaction Reaction Mixture Spiro_Chromane_Azetidine->Reaction Reagent Acyl Chloride (RCOCl) or Sulfonyl Chloride (RSO₂Cl) Reagent->Reaction Base Base (e.g., Et₃N, DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Product N-Acylated/Sulfonylated Spiro-Chromane Azetidine Reaction->Product Stir at RT

Caption: General workflow for the N-acylation or N-sulfonylation of a spiro-chromane azetidine.

Protocol 1: General Procedure for N-Acylation

  • To a solution of the spiro-chromane azetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (Et₃N, 1.5 eq).

  • Slowly add the desired acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent TypeExampleTypical ConditionsExpected Yield
Acid ChlorideBenzoyl chlorideEt₃N, DCM, 0 °C to RT85-95%
Sulfonyl ChlorideDansyl chlorideDIPEA, DMF, RT80-90%
IsocyanatePhenyl isocyanateDCM, RT90-99%
B. Reductive Amination

For the introduction of alkyl groups, reductive amination provides a robust method. This involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate azetidinium ion, which is then reduced in situ.

Protocol 2: N-Alkylation via Reductive Amination

  • To a solution of the spiro-chromane azetidine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in methanol (0.1 M), add acetic acid (catalytic amount).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction by the addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography.

II. C-H Functionalization of the Azetidine Ring

Direct functionalization of the C-H bonds of the azetidine ring is a more advanced and powerful strategy to introduce complexity. Recent advances in catalysis have made these transformations more accessible.[3]

A. Palladium-Catalyzed C(sp³)–H Arylation

Palladium catalysis can be employed for the direct arylation of the C-H bonds of the azetidine ring, typically at the C3 position. This method often requires a directing group on the nitrogen atom.

Conceptual Scheme for C-H Arylation

CH_Arylation N_Protected_Azetidine N-Protected Spiro-Chromane Azetidine Reaction Reaction Mixture N_Protected_Azetidine->Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Reaction Ligand Ligand (e.g., Phosphine) Ligand->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product C3-Arylated Spiro-Chromane Azetidine Reaction->Product Heat

Caption: Palladium-catalyzed C-H arylation of an N-protected spiro-chromane azetidine.

Protocol 3: Representative Procedure for C-H Arylation

Note: This is a generalized protocol and optimization of the catalyst, ligand, base, and solvent is often necessary.

  • In a sealed tube, combine the N-protected spiro-chromane azetidine (1.0 eq), aryl halide (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., a phosphine ligand, 10 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Add a high-boiling point solvent (e.g., toluene, dioxane).

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Seal the tube and heat the reaction at 80-120 °C for 12-48 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

III. Ring-Opening Reactions of the Azetidine Moiety

The inherent ring strain of the azetidine (approx. 25.4 kcal/mol) makes it susceptible to nucleophilic ring-opening, providing a pathway to functionalized γ-amino chromane derivatives.[3] This transformation is typically facilitated by the formation of a more reactive azetidinium ion intermediate.

A. Nucleophilic Ring-Opening of Azetidinium Ions

Activation of the azetidine nitrogen, for instance by protonation or alkylation, generates an azetidinium ion. This species is then susceptible to attack by a variety of nucleophiles, leading to regioselective ring-opening.[4][5]

Mechanism of Azetidinium Ring Opening

Ring_Opening Azetidine Spiro-Chromane Azetidine Azetidinium Azetidinium Ion Azetidine->Azetidinium Activation Activator Activator (e.g., H⁺, R-X) Activator->Azetidinium Product Ring-Opened Product Azetidinium->Product SN2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Sources

Incorporating Spiro[azetidine-3,2'-chromane] into DNA-encoded libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of Spiro[azetidine-3,2'-chromane] Scaffolds into DNA-Encoded Libraries

Executive Summary

This application note details the methodology for incorporating Spiro[azetidine-3,2'-chromane] into DNA-Encoded Libraries (DEL). This scaffold represents a high-value "privileged structure" in medicinal chemistry, offering a critical balance of conformational rigidity, metabolic stability, and three-dimensionality (


 character) often lacking in traditional flat aromatic libraries.

We present a validated workflow for:

  • Ligation: Attaching the scaffold to the DNA headpiece via the azetidine nitrogen.

  • Diversification: Utilizing the chromane core as a handle for on-DNA Pd-catalyzed cross-coupling.

  • Validation: Quality control protocols ensuring DNA integrity and library fidelity.

Strategic Rationale: Escaping "Flatland"

Traditional DELs are often dominated by planar heteroaromatics (biaryls), which can suffer from poor solubility and non-specific binding. The Spiro[azetidine-3,2'-chromane] scaffold serves as a "3D-Hub," projecting exit vectors in non-planar orientations.

  • Azetidine Ring: Provides a distinct vector for DNA attachment (or further functionalization) while maintaining a low molecular weight footprint.

  • Chromane Core: A privileged motif found in numerous GPCR and ion-channel modulators.

  • Spiro-Fusion: Locks the conformation, reducing the entropic penalty of binding to protein targets.

Chemical Space Visualization

The following diagram illustrates the structural trajectory shift provided by this scaffold compared to standard biaryl synthons.

ChemicalSpace Flat Traditional DEL Scaffolds (Flat Aromatic Systems) Spiro Spiro[azetidine-3,2'-chromane] (High Fsp3 / 3D Character) Flat->Spiro Scaffold Hopping Outcome Expanded Chemical Space (Improved Solubility & Specificity) Spiro->Outcome Library Production

Figure 1: Transition from planar to spirocyclic chemical space.

Experimental Design & Workflow

The integration strategy treats the Spiro[azetidine-3,2'-chromane] as a Cycle 2 or Cycle 3 building block, or as a Core Scaffold (Cycle 1). The most robust linkage is established via amide coupling of the azetidine amine to a DNA-conjugated carboxylic acid.

Critical Constraint: The chromane ring is susceptible to oxidation. Protocols must avoid strong oxidants (e.g., CAN, high-concentration peroxides) and highly acidic conditions (pH < 4) which promote depurination.

Workflow DNA_Head DNA Headpiece (Carboxylate Linker) Ligation Ligation (Amide Coupling) DMT-MM or EDC/HOAt DNA_Head->Ligation Scaffold Spiro[azetidine-3,2'-chromane] (Free Amine) Scaffold->Ligation Intermed DNA-Scaffold Conjugate Ligation->Intermed Div Diversification (Suzuki Coupling on Chromane) Intermed->Div If Halogenated Final Encoded Library Member Div->Final

Figure 2: Step-wise incorporation workflow.

Detailed Protocols

Protocol A: Scaffold Ligation (Amide Coupling)

Objective: Conjugate the secondary amine of the azetidine ring to a DNA-linked carboxylic acid. Challenge: Secondary amines on steric spiro-rings can be sluggish. We utilize DMT-MM for mild, efficient activation in aqueous media.

Reagents:

  • DNA-COOH: 1 mM solution in nuclease-free water.

  • Scaffold: Spiro[azetidine-3,2'-chromane] (HCl salt), 200 mM in DMA.

  • DMT-MM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, 500 mM in water (freshly prepared).

  • Buffer: 500 mM Borate buffer, pH 9.4.

Procedure:

  • Preparation: In a PCR tube or 96-well plate, combine:

    • 5 µL DNA-COOH (1 mM, 5 nmol)

    • 2.5 µL Borate Buffer (500 mM, pH 9.4)

    • 10 µL Scaffold stock (200 mM, 400 equiv)

    • 2.5 µL DMT-MM (500 mM, 250 equiv)

    • Note: High equivalents of scaffold drive the reaction to completion against the secondary amine.

  • Incubation: Vortex briefly, centrifuge, and incubate at 25°C for 12 hours .

  • Precipitation: Add 10% volume of 3 M NaCl and 2.5x volume of cold absolute ethanol. Incubate at -20°C for 1 hour.

  • Recovery: Centrifuge at 14,000 rpm for 30 mins. Remove supernatant. Wash pellet with 70% EtOH. Air dry.

  • Resuspension: Resuspend in 50 µL water for QC or next step.

Protocol B: On-DNA Suzuki-Miyaura Diversification

Objective: If the chromane core contains an aryl halide (e.g., 6-bromo-spiro[azetidine-3,2'-chromane]), this protocol couples it with boronic acids. Reference: Adapted from Li et al. (2018) and standard DNA-compatible Pd chemistry.

Reagents:

  • DNA-Scaffold-Br: 1 mM solution (from Protocol A).

  • Boronic Acid: 200 mM in DMA.

  • Catalyst:

    
     (20 mM in water) + sSPhos (water-soluble ligand, 40 mM in DMA). Premix 1:2 ratio for 15 mins before use.
    
  • Base:

    
     (500 mM in water).
    

Procedure:

  • Assembly: Combine in order:

    • 5 µL DNA-Scaffold-Br (5 nmol)

    • 10 µL Boronic Acid (200 mM, 400 equiv)

    • 2 µL

      
       (500 mM)
      
    • 2 µL Pre-complexed Pd/sSPhos catalyst (20 equiv Pd)

  • Degassing: Briefly purge the headspace with

    
     or Argon (critical for Pd efficiency).
    
  • Reaction: Incubate at 60°C for 2 hours .

    • Note: 60°C is safe for DNA for short durations. Avoid >80°C.

  • Purification: Ethanol precipitation (as above) is required to remove Palladium and excess boronic acids.

Quality Control & Validation Data

Validation is binary: Chemical Conversion (LC-MS) and DNA Integrity (qPCR).

Data Summary Table: Typical Yields
Reaction StepScaffold VariantConditionsConversion (LC-MS)DNA Recovery (qPCR)
Ligation UnsubstitutedDMT-MM, 25°C>95%>90%
Ligation 6-Bromo substitutedDMT-MM, 25°C>92%>90%
Suzuki 6-Bromo -> PhenylPd/sSPhos, 60°C85-95%>80%
Suzuki 6-Bromo -> PyridylPd/sSPhos, 60°C70-85%>80%
QC Decision Tree

Use this logic flow to interpret your post-reaction analysis.

QC Start Analyze Reaction (LC-MS) DNA_Mass Mass Shift Correct? Start->DNA_Mass Conv Conversion > 80%? qPCR qPCR Cycle Threshold (ΔCt < 1 vs Control)? Conv->qPCR Yes Fail_Chem FAIL: Re-optimize Chemistry (Check pH, Reagents) Conv->Fail_Chem No DNA_Mass->Conv Yes DNA_Mass->Fail_Chem No (SM remaining) Pass PASS: Proceed to Next Cycle qPCR->Pass Yes Fail_DNA FAIL: DNA Damaged (Check Temp, Metals) qPCR->Fail_DNA No

Figure 3: Quality Control Decision Matrix.

References

  • Li, J. Y., & Huang, H. (2018).[1] Development of DNA-Compatible Suzuki-Miyaura Reaction in Aqueous Media. Bioconjugate Chemistry.

  • Satz, A. L., et al. (2021).[2] DNA-Encoded Chemical Libraries: A Comprehensive Review with Successful Stories and Future Challenges. ACS Medicinal Chemistry Letters.

  • Madsen, D., et al. (2020). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants. Chemical Science.

  • Burkhard, J. A., et al. (2010). Spirocyclic azetidines: Synthesis and use in medicinal chemistry. Organic Letters. (Contextual grounding for scaffold utility).

Sources

Using Spiro[azetidine-3,2'-chromane] as a secondary amine building block

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Application Note: Spiro[azetidine-3,2'-chromane] as a High-Fsp³ Secondary Amine Building Block

Executive Summary & Strategic Value

This guide details the application of Spiro[azetidine-3,2'-chromane] (CAS: 1263285-14-8) as a rigidified, secondary amine building block in medicinal chemistry.

In the "Escape from Flatland" era of drug discovery, this scaffold offers a critical geometric alternative to standard piperidines and morpholines. Unlike flexible linkers, the spiro-fusion at the C2' position of the chromane ring creates a defined exit vector for the azetidine nitrogen, restricting conformational entropy while maintaining high Fsp³ character (fraction of sp³ hybridized carbons). This application note provides validated protocols for functionalizing this amine via Palladium-catalyzed cross-coupling and amide bond formation, addressing specific steric and electronic challenges inherent to the spiro-azetidine architecture.

Structural & Physicochemical Analysis

The Spiro[azetidine-3,2'-chromane] scaffold fuses a strained 4-membered azetidine ring directly to the heterocyclic portion of a chromane (benzopyran) system.

Key Structural Features:

  • Angular Geometry: Unlike 4-spiro-piperidines (which are often linear), the 2'-spiro fusion creates an "angular" projection. This allows the amine substituent to explore unique IP space and binding pockets inaccessible to linear analogues.[1]

  • Basicity Modulation: The azetidine nitrogen is generally more basic (pKa ~9.5–10.[1]5) than larger rings due to hybridization effects and reduced solvation penalty, though the adjacent bulky chromane system can attenuate this via steric shielding.

  • Metabolic Stability: The quaternary spiro-center blocks the common

    
    -oxidation metabolic soft spot found in simple piperidines.
    
Comparative Physicochemical Profile
PropertyPiperidine (Reference)Spiro[azetidine-3,2'-chromane]Impact on Drug Design
Geometry Flexible Chair/BoatRigid / Defined VectorReduced entropic penalty upon binding.
Fsp³ Score HighHighImproved solubility/permeability balance.
Lipophilicity VariableModerateChromane adds lipophilic bulk for hydrophobic pockets.[1]
Metabolic Liability High (

-oxidation)
Low (Quaternary block)Extended half-life (

).
Nu-Reactivity HighModerateSteric bulk at C2' slows N-functionalization rates.[1]

Reactivity & Synthetic Logic

The secondary amine of the azetidine is the primary handle for functionalization. However, two factors must be managed:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening, particularly if the nitrogen is acylated (making it a better leaving group) and subjected to strong nucleophiles.

  • Steric Hindrance: The geminal disubstitution at the spiro center (C2' of chromane) creates a "neopentyl-like" steric environment for the nitrogen.[1] Standard

    
     alkylations are often sluggish; transition-metal catalysis is preferred.[1]
    
Visualizing the Logic Flow

LogicFlow Target Target: Bioactive Lead Challenge Challenge: Metabolic Instability (Piperidine Oxidation) Target->Challenge Identified Liability Solution Solution: Spiro[azetidine-3,2'-chromane] Challenge->Solution Scaffold Hop Outcome Outcome: 1. Rigid Vector 2. Blocked Metabolism 3. Novel IP Solution->Outcome Optimization

Figure 1: Decision logic for selecting the spiro-chromane scaffold during lead optimization.

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig N-Arylation

Use Case: Attaching the scaffold to an aromatic hetero-core (e.g., Pyridine, Pyrimidine).

Rationale: Due to the steric bulk near the nitrogen, standard Pd-catalysts (e.g.,


) often fail. We utilize RuPhos  or BrettPhos  precatalysts, which are engineered to facilitate the coupling of sterically hindered secondary amines.[1]

Materials:

  • Spiro[azetidine-3,2'-chromane] HCl salt (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)[2]

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv) - Crucial for activating the precatalyst and neutralizing the HCl salt.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active

    
     flow, charge a reaction vial with the Spiro-amine HCl salt (1.0 eq), Aryl halide (1.0 eq), and NaOtBu (3.0 eq).
    
  • Catalyst Addition: Add RuPhos Pd G4 (0.02 eq).

  • Solvation: Add anhydrous 1,4-Dioxane (degassed). Seal the vial with a crimp cap utilizing a PTFE/silicone septum.[1]

  • Reaction: Heat the block to 80–100°C for 4–16 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for the disappearance of the aryl halide. The amine is often not UV active enough to track easily.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd residues and inorganic salts.[1]

  • Purification: Concentrate in vacuo. Purify via Flash Chromatography (Hexane/EtOAc gradient).

    • Note: Azetidines can streak on silica.[1] Add 1% Triethylamine (TEA) to the eluent if streaking occurs.[1]

Protocol B: Amide Coupling (HATU Method)

Use Case: Attaching the scaffold to a carboxylic acid "tail".

Rationale: The nucleophilicity of the azetidine is sufficient for standard coupling, but the steric bulk requires a highly active coupling agent like HATU.

Materials:

  • Spiro[azetidine-3,2'-chromane] HCl salt (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (4.0 equiv)

  • Solvent: DMF or DMA (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.1 eq) in DMF. Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the Spiro-amine HCl salt (1.0 eq) followed by the remaining DIPEA (2.0 eq).

    • Why split the base? To ensure the amine salt is fully free-based in situ without degrading the activated ester prematurely.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: If conversion is low after 4 hours, do not heat above 50°C, as this risks azetidine ring opening or epimerization if the acid is chiral. Instead, add 0.5 eq more HATU.

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (aq) to remove DMF, then wash with sat.

    
    .
    
  • Purification: Standard silica chromatography.[1]

Experimental Workflow Diagram

Workflow Start Start: Spiro-amine HCl Salt Decision Desired Linkage? Start->Decision Buchwald Pd-Catalyzed Arylation (RuPhos Pd G4, NaOtBu) Decision->Buchwald Aryl Group Amide HATU Coupling (DMF, DIPEA) Decision->Amide Carbonyl Group CheckA QC: LCMS for Ar-Br loss Buchwald->CheckA Finish Final Product: Functionalized Spiro-Core CheckA->Finish Purify (Silica + 1% TEA) CheckB QC: Monitor Activated Ester Amide->CheckB CheckB->Finish LiCl Wash -> Purify

Figure 2: Parallel synthesis workflows for functionalizing the spiro-azetidine core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Buchwald) Pd Catalyst poisoning or incomplete activation.[1]Switch to BrettPhos Pd G4 . Ensure solvent is rigorously degassed (oxygen kills the active species).[1]
Ring Opening Acidic workup or high heat.[1]Avoid HCl in workups.[1] Use Citric Acid for mild acidification if necessary.[1] Keep reaction temps <100°C.
Streaking on TLC Interaction of amine with silica silanols.[1]Pre-wash the TLC plate/column with 1% Triethylamine in Hexanes/EtOAc.[1]
Incomplete Amide Coupling Steric hindrance at spiro-center.[1]Switch solvent to NMP (N-methylpyrrolidone) and increase temp to 40°C.

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.[1]

  • Mykhailiuk, P. K. (2018).[1][3] Spirocyclic Azetidines: Synthesis and Applications in Drug Discovery.[1][3][4][5][6] Angewandte Chemie International Edition.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][4] Chemical Reviews.[1]

  • Enamine Ltd. (2024).[1] Spirocyclic Azetidines for Medicinal Chemistry: Catalog & Properties.

  • Barnes-Seeman, D. (2012).[1] The role of spirocyclic scaffolds in drug discovery.[1][3][4][5][6][7][8] Current Topics in Medicinal Chemistry.

Sources

Application and Protocol Guide: Strategic Solvent Selection for the Synthesis of Spiro[azetidine-3,2'-chromane] Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spiro[azetidine-3,2'-chromane] in Medicinal Chemistry

The spiro[azetidine-3,2'-chromane] framework represents a fascinating and highly valuable scaffold in modern drug discovery. This unique three-dimensional structure, which marries the strained four-membered azetidine ring with the privileged chromane moiety, offers a compelling entry point into novel chemical space. The inherent rigidity of the spirocyclic system can lead to a favorable conformational entropy when binding to biological targets, potentially enhancing potency and selectivity.[1] Azetidine-containing compounds have shown a wide range of biological activities, and their incorporation into more complex structures is a key strategy in the development of new therapeutic agents.[2] Similarly, the chromane motif is a cornerstone in a multitude of natural products and pharmaceuticals, recognized for its diverse pharmacological properties. The fusion of these two pharmacophores in the spiro[azetidine-3,2'-chromane] architecture presents a promising avenue for the discovery of next-generation therapeutics.

This application note provides a comprehensive guide to the strategic selection of solvents for reactions yielding spiro[azetidine-3,2'-chromane] and related derivatives. We will delve into the theoretical underpinnings of solvent effects on reaction kinetics and equilibria, present a comparative analysis of solvent systems for analogous heterocyclic syntheses, and provide a detailed experimental protocol for a representative reaction.

Theoretical Considerations for Solvent Selection in Spirocycle Synthesis

The choice of solvent is a critical parameter in the synthesis of complex heterocyclic systems like spiro[azetidine-3,2'-chromane]. A solvent does not merely act as a medium for dissolving reactants; it can profoundly influence reaction rates, yields, and even the stereochemical outcome by stabilizing or destabilizing reactants, intermediates, and transition states. Key solvent properties to consider include:

  • Polarity and Dielectric Constant: The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role in reactions involving charged or polar intermediates. For reactions proceeding through polar transition states, a polar solvent can lower the activation energy, thereby accelerating the reaction rate.

  • Proticity: Solvents are broadly classified as protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., THF, DMF, acetonitrile). Protic solvents are excellent at solvating both cations and anions, but they can also engage in hydrogen bonding with nucleophiles, potentially reducing their reactivity. Aprotic polar solvents, on the other hand, are particularly effective at solvating cations while leaving anions relatively "naked" and more nucleophilic.

  • Boiling Point: The boiling point of a solvent dictates the accessible temperature range for a reaction. Higher boiling points allow for reactions to be conducted at elevated temperatures, which can be necessary to overcome activation energy barriers.

  • Solubility: Ensuring that all reactants, reagents, and catalysts are sufficiently soluble in the chosen solvent is fundamental for a homogeneous reaction mixture and optimal reaction kinetics.

The synthesis of spiro[azetidine-3,2'-chromane] can often involve multi-component reactions (MCRs) or cycloadditions.[3][4] In such transformations, the solvent can influence the equilibrium of intermediate formation and the rate of the key bond-forming steps.

Comparative Analysis of Solvent Systems in Analogous Spirocycle Syntheses

While specific literature on solvent optimization for spiro[azetidine-3,2'-chromane] is emerging, valuable insights can be gleaned from studies on the synthesis of structurally related spiro-heterocycles. The following table summarizes solvent effects observed in the synthesis of spiro-azetidines and spiro-chromenes, providing a rationale for solvent choice in the target reaction.

Reaction TypeSpiro-ScaffoldSolvent(s) TestedOptimal SolventYield (%)Reference
Multi-component ReactionSpiro-4H-pyransMethanol, Ethanol, DMSO, Acetonitrile, ChloroformEthanol90[5]
Multi-component ReactionSpiro-oxindoles with fused chromenesAcetonitrile, Chloroform, Ethanol, Solvent-freeAcetonitrile90[6]
1,3-Dipolar CycloadditionSpiro[indoline-3,3'-pyrrolidines]EthanolEthanolGood[7]
Silver-catalyzed 1,3-Dipolar CycloadditionOxetane/azetidine-pyrrolidino isoindolone spirocyclesTolueneToluene53[8]

Key Insights from Analogous Systems:

  • Polar Protic Solvents: Ethanol has proven to be an effective solvent in several multi-component reactions leading to spiro-heterocycles, suggesting its ability to facilitate the various steps of the reaction cascade.[5][7]

  • Polar Aprotic Solvents: Acetonitrile has been shown to be superior in some instances, likely due to its ability to dissolve a wide range of reactants and intermediates without interfering with nucleophilic attack through hydrogen bonding.[6]

  • Non-Polar Solvents: Toluene has been successfully employed in cycloaddition reactions, particularly those involving metal catalysis.[8]

Experimental Protocol: A Representative Multi-Component Synthesis

The following protocol is a representative example for the synthesis of a spiro[azetidine-3,2'-chromane] derivative, based on principles established for analogous multi-component reactions. This protocol should be considered a starting point for optimization.

Reaction Scheme: A plausible multi-component reaction could involve a substituted salicylaldehyde, an activated alkene, and an amine to form the chromane and azetidine rings in a cascade fashion.

Materials and Reagents:
  • Substituted Salicylaldehyde (1.0 equiv)

  • N-aryl-maleimide (1.0 equiv)

  • Substituted Aniline (1.0 equiv)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Solvent (e.g., Acetonitrile or Ethanol)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Procedure:
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted salicylaldehyde (1.0 equiv), N-aryl-maleimide (1.0 equiv), substituted aniline (1.0 equiv), and L-proline (0.1 equiv).

  • Add the chosen solvent (acetonitrile or ethanol) to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at room temperature for 30 minutes to ensure all solids are dissolved.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 6-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterize the purified spiro[azetidine-3,2'-chromane] product by NMR, mass spectrometry, and IR spectroscopy.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine Reactants & Catalyst B 2. Add Solvent (Acetonitrile/Ethanol) A->B C 3. Stir at Room Temperature B->C D 4. Heat to Reflux & Monitor by TLC C->D E 5. Cool & Concentrate D->E F 6. Aqueous Workup E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product H->I

Caption: Experimental workflow for the synthesis of Spiro[azetidine-3,2'-chromane].

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation - Insufficient reaction temperature.- Catalyst deactivation.- Poor solubility of reactants.- Increase the reaction temperature.- Use a higher boiling point solvent (e.g., toluene, DMF) if compatible.- Ensure anhydrous conditions if the catalyst is moisture-sensitive.- Screen alternative solvents to improve solubility.
Formation of Side Products - Undesired reaction pathways are favored.- Decomposition of starting materials or product.- Screen a range of solvents with varying polarities and proticities.- Lower the reaction temperature and extend the reaction time.- Consider a different catalyst that may offer higher selectivity.
Difficult Purification - Product co-elutes with impurities.- Product is unstable on silica gel.- Optimize the solvent system for column chromatography.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).- Recrystallization may be a viable alternative to chromatography.

G

Caption: The role of the solvent in the reaction mechanism.

Conclusion

The selection of an appropriate solvent is a paramount consideration in the successful synthesis of spiro[azetidine-3,2'-chromane] scaffolds. A thorough understanding of solvent properties and their influence on reaction mechanisms, coupled with empirical screening based on insights from analogous systems, is crucial for optimizing reaction outcomes. This application note provides a foundational framework for researchers to navigate the complexities of solvent selection, enabling the efficient and reproducible synthesis of these medicinally important compounds. Further investigation into "green" and unconventional solvent systems may offer additional advantages in terms of sustainability and reaction efficiency.

References

  • A Facile Multi Component Synthesis of Some Functionalized Chromenes and Spiroindole Derivatives using DABCO as an Efficient Catalyst. (2012). Organic Chemistry: An Indian Journal.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. (n.d.). RSC Advances.
  • Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction. (2020). RSC Advances.
  • Synthesis of oxetane/azetidine containing spirocycles. (n.d.). White Rose Research Online.
  • Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane] Frameworks via [3+2]-Cycloaddition. (2025). The Journal of Organic Chemistry.
  • Versatile three-component procedure for combinatorial synthesis of spiro-oxindoles with fused chromenes catalysed by L-proline. (2012). Journal of Chemical Sciences.
  • Synthesis of spiro compounds by [3+2] cycloaddition reaction. (n.d.).
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. (n.d.). White Rose Research Online.
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2025). Molecules.
  • Organocatalytic [3 + 2] cycloaddition of oxindole-based azomethine ylides with 3-nitrochromenes: a facile approach to enantioenriched polycyclic spirooxindole-chromane adducts. (2018). Organic & Biomolecular Chemistry.
  • A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. (n.d.). New Journal of Chemistry.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). ACS Chemical Neuroscience.
  • Multicomponent Reactions. (n.d.). Organic Chemistry Portal.
  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applic

Sources

Application Note: Characterization and Handling of Spiro[azetidine-3,2'-chromane] HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and handling of Spiro[azetidine-3,2'-chromane] HCl, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3][4][5] Given that hydrochloride salts of complex organic molecules often exhibit hygroscopicity, this guide outlines systematic protocols for evaluating its moisture-absorbing tendencies and establishes best practices for storage, handling, and formulation to ensure material integrity and experimental reproducibility. The methodologies detailed herein are grounded in established principles of pharmaceutical science and are designed to be broadly applicable to other moisture-sensitive compounds.

Introduction: The Challenge of Hygroscopicity in Drug Development

The propensity of a substance to absorb moisture from the atmosphere, known as hygroscopicity, is a critical physicochemical property that must be evaluated early in the drug development process.[][7] Moisture uptake can lead to significant and detrimental changes in an active pharmaceutical ingredient (API), including:

  • Physical Changes: Alterations in crystal structure, caking, deliquescence, and changes in flowability or dissolution rate.[7][8]

  • Chemical Degradation: Increased rates of hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities.[7][9]

  • Compromised Quality: Reduced stability, shortened shelf-life, and potential impact on bioavailability and therapeutic efficacy.[][9][10]

Spiro[azetidine-3,2'-chromane] HCl, with its polar functional groups and salt form, presents a potential risk for hygroscopicity. While specific data for this compound is not widely published, its structural features warrant a proactive and systematic approach to moisture control. This application note serves as a foundational guide to first, quantify the hygroscopic nature of this compound and second, to implement robust handling protocols to mitigate associated risks.

Physicochemical Properties of Spiro[azetidine-3,2'-chromane] HCl

A foundational understanding of the material's basic properties is essential before proceeding with hygroscopicity assessment.

PropertyValueSource
IUPAC Name spiro[3,4-dihydrochromene-2,3'-azetidine];hydrochloride[11]
CAS Number 1263285-14-8[11]
Molecular Formula C₁₁H₁₄ClNO[11]
Molecular Weight 211.69 g/mol [11]
Physical State Reported as Liquid or Solid[11]
Melting Point 171.3°C[11]

Note: The physical state has been reported differently by suppliers, which may indicate variability based on purity or residual solvent, underscoring the need for careful characterization.

Core Directive: A Proactive Approach to Moisture Management

The central strategy for handling a potentially hygroscopic compound like Spiro[azetidine-3,2'-chromane] HCl is to operate under the assumption of moisture sensitivity until proven otherwise. This involves a two-stage workflow: Characterization followed by Controlled Handling .

G cluster_0 Stage 1: Characterization cluster_1 Stage 2: Controlled Handling DVS Dynamic Vapor Sorption (DVS) - Determine Hygroscopicity Class KF Karl Fischer (KF) Titration - Quantify Baseline Water Content DVS->KF Informs initial state Characterization_Outcome Hygroscopicity Profile DVS->Characterization_Outcome KF->Characterization_Outcome Storage Controlled Storage (Low RH, Inert Gas) Weighing Inert Atmosphere Weighing (Glovebox) Formulation Solvent Selection & Formulation Strategy Characterization_Outcome->Storage Defines Conditions Characterization_Outcome->Weighing Determines Necessity Characterization_Outcome->Formulation Guides Approach

Caption: Workflow for managing potentially hygroscopic compounds.

Experimental Protocols: Characterizing Hygroscopicity

To establish a validated handling procedure, the hygroscopic nature of Spiro[azetidine-3,2'-chromane] HCl must first be quantified. The following protocols for Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration are fundamental.

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled profile of relative humidity (RH) at a constant temperature.[12] This provides critical insights into the material's affinity for water and the reversibility of moisture uptake.[13]

Objective: To determine the moisture sorption-desorption isotherm and classify the hygroscopicity of Spiro[azetidine-3,2'-chromane] HCl.

Methodology:

  • Sample Preparation: Place 5-10 mg of Spiro[azetidine-3,2'-chromane] HCl into a DVS sample pan.

  • Drying/Equilibration: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass baseline.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate.

  • Desorption Phase: Decrease the RH in a similar stepwise manner from 90% back to 0% RH.

  • Data Analysis: Plot the percentage change in mass against RH. The shape of the resulting isotherm reveals the nature of the material's interaction with water.[12]

Data Interpretation:

Hygroscopicity ClassMass Increase (at 25°C / 80% RH)Interpretation & Handling Implications
Non-hygroscopic < 0.2%Minimal special handling required. Standard laboratory conditions are likely sufficient.
Slightly hygroscopic ≥ 0.2% and < 2%Store in a desiccator. Weighing should be performed promptly.
Moderately hygroscopic ≥ 2% and < 15%Requires storage in a controlled low-humidity environment. Weighing in a glovebox is recommended.[14]
Very hygroscopic ≥ 15%Strict exclusion of atmospheric moisture is mandatory. All handling must occur in a glovebox or isolator.
Deliquescent Sufficient water is absorbed to form a solutionMaterial transforms from solid to liquid. Requires the most stringent environmental controls.

This classification is based on principles outlined in pharmaceutical research.[12]

Protocol 2: Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a substance.[15][16] It is essential for establishing a baseline water content and for quality control during stability studies. Both volumetric and coulometric methods are available, with coulometry being exceptionally sensitive for trace moisture analysis.[17][18]

Objective: To accurately quantify the water content of Spiro[azetidine-3,2'-chromane] HCl as received and after exposure to various conditions.

Methodology (Coulometric Method):

  • System Preparation: Ensure the KF titrator's cell is sealed and the reagents are fresh to minimize baseline drift.[17]

  • Standardization: Run a blank titration to ensure the system is dry and functioning correctly.

  • Sample Introduction: Accurately weigh a suitable amount of Spiro[azetidine-3,2'-chromane] HCl and introduce it directly into the titration cell. For insoluble or reactive samples, a KF oven with gas extraction can be used.[16][18]

  • Titration: The instrument electrochemically generates iodine, which reacts stoichiometrically with the water from the sample.[15] The endpoint is detected potentiometrically.

  • Calculation: The instrument calculates the total water content based on the total charge passed. Results are typically reported as a weight/weight percentage (w/w%).

Sources

Troubleshooting & Optimization

Technical Support Center: Purifying Spiro[azetidine-3,2'-chromane] hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Spiro[azetidine-3,2'-chromane] hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this spirocyclic compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurity profile is highly dependent on the synthetic route employed. However, for typical syntheses involving the reaction of a chromanone derivative with an azetidine precursor, common impurities may include:

  • Unreacted Starting Materials: Residual chromanone and azetidine precursors.

  • By-products: Products from side reactions, such as dimerization or decomposition of starting materials or the product.

  • Reagents and Catalysts: Unreacted reagents or residual catalyst used in the synthesis.

  • Solvents: Residual solvents from the reaction and work-up steps.

Q2: My purified this compound is a liquid, but the literature reports a melting point. What does this discrepancy indicate?

A2: The commercial supplier lists the state as liquid, while also providing a melting point of 171.3°C[1]. This suggests that the compound may exist as a viscous oil or a low-melting solid at room temperature, and the reported melting point is for the highly pure, crystalline material. The presence of residual solvents or minor impurities can significantly depress the melting point, resulting in an oil or amorphous solid.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying the number of components in the mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential by-products.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Problem 1: Oily or Gummy Product After Initial Isolation

Cause: This is a common issue when purifying amine hydrochloride salts and can be attributed to the presence of residual solvents, unreacted starting materials, or by-products that inhibit crystallization.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Gentle heating (e.g., 40-50 °C) can aid in the removal of high-boiling point solvents, but be cautious of potential product degradation at elevated temperatures.

  • Trituration: Attempt to solidify the oil by trituration with a non-polar solvent in which the product is insoluble, such as diethyl ether, hexanes, or ethyl acetate. This can help to wash away non-polar impurities and induce crystallization.

  • Salt Formation and Precipitation: If the free base was isolated, dissolving the oil in a suitable solvent like isopropanol or acetone and adding a solution of HCl in a non-polar solvent (e.g., diethyl ether or dioxane) can precipitate the hydrochloride salt.

Problem 2: Difficulty in Achieving High Purity by Recrystallization

Cause: The choice of solvent is critical for successful recrystallization. An inappropriate solvent system can lead to poor recovery, co-precipitation of impurities, or failure to crystallize.

Troubleshooting and Optimization Protocol:

Step 1: Solvent Screening

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Given its hydrochloride salt nature, polar protic solvents are a good starting point.

Solvent System Solubility Characteristics Expected Outcome
Isopropanol (IPA)Good solubility when hot, lower when cold.Good for single-solvent recrystallization.
Ethanol/WaterHighly soluble in water, less soluble in ethanol.A mixed solvent system can be effective.
AcetonitrileModerate solubility.May require a co-solvent.
Acetone/HexanesSoluble in acetone, insoluble in hexanes.Anti-solvent crystallization is a viable option.[2]

Step 2: Recrystallization Protocol (Example with IPA)

  • Dissolution: In a flask, add the crude this compound. Heat the solvent (IPA) to near its boiling point and add it portion-wise to the crude material with stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold IPA, and dry under high vacuum.

Diagram of the Recrystallization Workflow

G cluster_0 Recrystallization Troubleshooting start Crude Oily/Solid Product dissolve Dissolve in Minimal Hot Solvent start->dissolve Select appropriate solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities present cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Further Cooling (Ice Bath) cool->ice_bath Maximize yield filter_dry Vacuum Filtration & Drying ice_bath->filter_dry pure_crystals Pure Crystalline Product filter_dry->pure_crystals

Caption: Workflow for troubleshooting recrystallization.

Problem 3: Inefficient Separation by Column Chromatography

Cause: Poor separation on a silica gel column can be due to an inappropriate mobile phase, improper column packing, or interactions between the polar amine hydrochloride and the acidic silica stationary phase.

Troubleshooting Steps:

  • Mobile Phase Optimization: For polar compounds like amine hydrochlorides, a polar mobile phase is required. A common system is dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase the polarity. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to prevent peak tailing by deactivating the acidic sites on the silica gel.

  • Stationary Phase Selection: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic).

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a buffer or ion-pairing agent, can be a powerful alternative.

Diagram of Purification Strategy Selection

G cluster_1 Purification Strategy crude Crude Reaction Mixture recrystallization Recrystallization crude->recrystallization Initial attempt success Pure Product recrystallization->success High purity achieved failure Impure Product recrystallization->failure Purity <98% column Column Chromatography column->success failure->column Further purification needed

Caption: Decision tree for purification strategy.

References

  • Childs, S. L., & Zaworotko, M. J. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Crystal Growth & Design, 4(5), 1013–1020. [Link]

  • Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., ... & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry–A European Journal, 24(21), 5444-5449. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1263475. [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Nucleophilic Substitution on Spiro[azetidine-3,2'-chromane]

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the unique spiro[azetidine-3,2'-chromane] scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic substitution at the C3 position of the azetidine ring. Given the scaffold's significant steric bulk and the inherent strain of the four-membered ring, successful functionalization requires careful optimization and an understanding of competing reaction pathways.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on the spiro[azetidine-3,2'-chromane] core so slow or showing no conversion?

A: This is the most common issue and is primarily due to severe steric hindrance.[1][2][3][4] The spirocyclic fusion of the bulky chromane system effectively shields the backside of the C3 carbon, impeding the approach of the nucleophile required for a standard SN2 reaction. Additionally, a poor leaving group or a weak nucleophile will exacerbate this issue.

Q2: I'm observing a significant amount of a byproduct with a different mass spectrum. What is the most likely side reaction?

A: The most probable side reaction is the nucleophilic ring-opening of the azetidine.[5][6][7][8] The four-membered ring is strained (~25.4 kcal/mol) and can be cleaved by nucleophiles, particularly under harsh conditions (e.g., high temperatures, strong nucleophiles) or if the azetidine nitrogen becomes protonated or quaternized.[8][9][10]

Q3: Can I use protic solvents like methanol or ethanol for this reaction?

A: It is strongly discouraged for SN2-type reactions. Protic solvents can solvate and stabilize the anionic nucleophile through hydrogen bonding, effectively "caging" it and reducing its reactivity.[11][12] Furthermore, polar protic solvents can promote an SN1-like mechanism by stabilizing a potential carbocation intermediate, which could lead to undesired side products or racemization.[13][14]

Q4: What are the best leaving groups to use for this substrate?

A: Good leaving groups are essential. They are weak bases that can stabilize the negative charge after dissociation.[15] For this system, triflates (TfO⁻), tosylates (TsO⁻), and mesylates (MsO⁻) are superior choices. Halides like iodide and bromide are acceptable, but chloride and especially fluoride are poor leaving groups for SN2 reactions on this scaffold.[15]

Section 2: In-Depth Troubleshooting Guide

Problem A: Low to No Conversion of Starting Material

Your reaction has stalled, and analysis (TLC, LC-MS) shows predominantly unreacted starting material.

Root Cause Analysis:

The energy barrier for the SN2 transition state is too high. This is a confluence of factors: steric hindrance from the spiro-chromane moiety, insufficient nucleophile strength, poor leaving group ability, or suboptimal reaction conditions (temperature, solvent).[12][16]

Troubleshooting Workflow:

start Low/No Conversion check_lg 1. Assess Leaving Group (LG) Is it a weak base (e.g., TsO⁻, TfO⁻)? start->check_lg improve_lg Action: Switch to a better LG (e.g., from -Br to -OTf). check_lg->improve_lg No check_nuc 2. Evaluate Nucleophile Is it strong and non-bulky? check_lg->check_nuc Yes improve_nuc Action: Use a stronger, less hindered nucleophile (e.g., NaN₃ over KOtBu). check_nuc->improve_nuc No check_solvent 3. Analyze Solvent Is it a polar aprotic solvent (e.g., DMF, DMSO)? check_nuc->check_solvent Yes change_solvent Action: Switch to dry DMF, DMSO, or Acetonitrile. check_solvent->change_solvent No check_temp 4. Review Temperature Has the reaction been run at elevated temperature? check_solvent->check_temp Yes increase_temp Action: Incrementally increase temperature (e.g., 60°C -> 80°C -> 100°C), monitoring for side products. check_temp->increase_temp No

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Enhance Leaving Group Ability: If using a halide, convert the alcohol precursor to a tosylate (TsCl, pyridine) or, ideally, a triflate (Tf₂O, pyridine). The extremely low basicity of the triflate anion makes it an exceptional leaving group.[15]

  • Increase Nucleophile Reactivity:

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are essential.[12][17] They solvate the counter-cation (e.g., Na⁺) but leave the nucleophile "naked" and highly reactive.[11] Protic solvents will drastically slow the reaction.[12]

    • Nucleophile Strength: Ensure your nucleophile is sufficiently strong. For example, azide (N₃⁻) is a better nucleophile than acetate (AcO⁻).

  • Increase Reaction Temperature: Due to the high steric hindrance, more thermal energy is required to overcome the activation barrier.[2] Cautiously increase the temperature in 10-20°C increments, monitoring by TLC or LC-MS for the appearance of degradation or side products.

Problem B: Dominance of Azetidine Ring-Opening Side Product

The desired substituted product is a minor component, while a major byproduct corresponding to a ring-opened amine is observed.

Root Cause Analysis:

The nucleophile attacks one of the azetidine ring's methylene carbons (C2 or C4) instead of the C3 carbon. This pathway becomes competitive or dominant if the azetidine nitrogen becomes activated (e.g., protonated by trace acid) or if the conditions are too harsh, favoring the relief of ring strain.[5][6][8]

sub Spiro[azetidine-3,2'-chromane] with Leaving Group (LG) at C3 product_sn2 Desired Product C3-Substituted sub->product_sn2 Desired Path (SN2) Attack at C3 product_ro Side Product Ring-Opened Amine sub->product_ro Side Reaction Attack at C2/C4 nuc Nucleophile (Nu⁻)

Caption: Competing SN2 vs. Ring-Opening pathways.

Detailed Solutions:

  • Strictly Anhydrous & Aprotic Conditions: Ensure the reaction is free of water or other protic sources. Use freshly distilled solvents and flame-dried glassware. Trace acid can protonate the azetidine nitrogen, making the ring highly susceptible to opening.[8]

  • Add a Non-Nucleophilic Base: Including a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge can scavenge any trace acid without interfering with the primary reaction.

  • Lower Reaction Temperature: High temperatures provide enough energy to overcome the activation barrier for ring cleavage. If possible, run the reaction at the lowest temperature that still allows for a reasonable rate of the desired substitution.

  • Use a Softer Nucleophile: Hard nucleophiles (e.g., RO⁻) are more likely to participate in side reactions than soft nucleophiles (e.g., I⁻, SCN⁻). Consider if a softer nucleophile is compatible with your synthetic route.

Section 3: Recommended Experimental Protocols

Protocol 1: General Procedure for SN2 on a Hindered Spiro-Azetidine

This protocol provides a robust starting point for the substitution reaction.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-tosyloxy-spiro[azetidine-3,2'-chromane] starting material (1.0 eq).

  • Solvent & Reagents: Add anhydrous DMF (0.1 M concentration). Add the nucleophile (1.5 - 2.0 eq) and a non-nucleophilic base such as K₂CO₃ (2.0 eq) if the nucleophile is added as an acid salt (e.g., R-SH).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) followed by brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Table 1: Solvent Screening Guide for Optimization

If the general protocol fails, a systematic solvent screen is recommended. The goal is to maximize the SN2 rate while minimizing side reactions.[11][12][14][17]

SolventTypeDielectric Constant (ε)Boiling Point (°C)Rationale & Expected Outcome
DMF Polar Aprotic37153Excellent starting point. Solubilizes salts, high boiling point, accelerates SN2.[12]
DMSO Polar Aprotic47189More polar alternative. Can offer faster rates than DMF but may be harder to remove.[12]
Acetonitrile Polar Aprotic3882Good for lower temperatures. Less effective at dissolving some salts compared to DMF/DMSO.[11]
THF Aprotic866Less polar option. May slow the reaction but can sometimes suppress side reactions.
Toluene Non-polar2111Not recommended. Generally poor for SN2 reactions involving charged nucleophiles due to insolubility.
Methanol Polar Protic3365Avoid. Will solvate and deactivate the nucleophile, significantly slowing the desired SN2 reaction.[11][12]

References

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Various Authors. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Quora. Retrieved from [Link]

  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Various Authors. (n.d.). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. Retrieved from [Link]

  • Aliani, M., et al. (2021, January 15). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed. Retrieved from [Link]

  • Aliani, M., et al. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, November 24). Azetidine: Chemical Reactivity. YouTube. Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 3 FOUR MEMBERED HETEROCYCLES. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Mughal, M. H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(20), 4415-4427. Retrieved from [Link]

  • Various Authors. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Retrieved from [Link]

  • Su, P., et al. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Retrieved from [Link]

  • Mughal, M. H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. Retrieved from [Link]

  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. Retrieved from [Link]

  • Kennemur, J. L., et al. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Total Organic Chemistry. (2020, June 10). SN2 Sterics and Comparing Reaction Rates. YouTube. Retrieved from [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Retrieved from [Link]

  • Mughal, M. H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Various Authors. (n.d.). Example for azetidine synthesis by nucleophilic substitution. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group?. Master Organic Chemistry. Retrieved from [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • Li, Z., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ombito, J. O., et al. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methods for the Synthesis of Substituted Azetines. Retrieved from [Link]

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Minimizing ring-opening side reactions in spiro-azetidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Ring-Opening Side Reactions in Spiro-Azetidine Synthesis and Handling

Welcome to the Technical Support Center for spiro-azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and handling these valuable, yet sensitive, molecules. Spiro-azetidines are three-dimensional scaffolds of increasing importance in medicinal chemistry, offering novel chemical space and improved physicochemical properties.[1] However, their utility is often challenged by the inherent ring strain of the four-membered azetidine ring, which makes them susceptible to undesired ring-opening reactions.[2][3][4]

This resource, structured as a series of frequently asked questions and troubleshooting guides, provides in-depth technical advice to help you minimize these side reactions and ensure the integrity of your spiro-azetidine compounds.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing significant decomposition of my spiro-azetidine. What is the fundamental cause of this instability?

A1: The primary driver of spiro-azetidine instability is the significant ring strain inherent in the four-membered ring, which is approximately 25.4 kcal/mol.[4] This strain energy makes the C-N bonds of the ring susceptible to cleavage under various conditions, leading to ring-opening reactions. While more stable than their three-membered aziridine counterparts, azetidines are still prone to decomposition pathways not typically seen in larger, less strained rings like pyrrolidines.[2][4][5]

Two principal mechanisms are responsible for this decomposition:

  • Acid-Mediated Ring-Opening: This is the most common decomposition pathway. The azetidine nitrogen is basic and can be protonated under acidic conditions. This protonation forms a highly reactive azetidinium ion, which significantly weakens the C-N bonds and activates the ring for nucleophilic attack, leading to cleavage.[2][6][7] Even weak acids or acidic byproducts (e.g., HCl from an amide coupling) can trigger this process.[7]

  • Nucleophilic Ring-Opening: The strained ring is an electrophilic system that can be directly attacked by nucleophiles. This can be an intermolecular reaction with external nucleophiles present in the reaction mixture or an intramolecular reaction if a nucleophilic functional group is present on a substituent of the spiro-azetidine itself.[2][3] Lewis acids can also mediate this process by coordinating to the azetidine nitrogen, which enhances its reactivity towards nucleophiles in a manner similar to protonation.[8][9]

Q2: My spiro-azetidine is decomposing during purification on a silica gel column. How can I prevent this?

A2: This is a very common issue. Standard silica gel is inherently acidic and can catalyze the ring-opening of sensitive spiro-azetidines.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Before running your column, pre-treat the silica gel. This can be done by flushing the packed column with an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or pyridine. This deactivates the acidic sites on the silica surface.[10]

  • Switch to a Different Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds like azetidines.

  • Maintain Low Temperatures: If your compound is thermally labile, perform the chromatography in a cold room or using a jacketed column to keep temperatures low, which will slow the rate of decomposition.

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than you normally would to expedite elution, while still achieving adequate separation.

Protocol 1: Purification of an Acid-Sensitive Spiro-Azetidine via Neutralized Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or petroleum ether).

  • Column Packing: Pack the column with the silica slurry as you normally would.

  • Neutralization Flush: Prepare a volume of your starting eluent (e.g., 99:1 Hexanes:Ethyl Acetate) containing 1% triethylamine. Pass 2-3 column volumes of this basic eluent through the packed column to neutralize the stationary phase.

  • Sample Loading: Load your crude spiro-azetidine onto the column.

  • Elution: Elute the column using your gradient system, ensuring that all eluent mixtures used contain the same percentage of triethylamine (e.g., 1% Et₃N).

  • Fraction Analysis: Collect and analyze fractions as usual. The triethylamine is volatile and can typically be removed with the solvent under reduced pressure.

Q3: My reaction is producing acidic byproducts, and I suspect this is causing my spiro-azetidine to decompose. What are my options?

A3: The presence of acid, even in catalytic amounts, is detrimental to spiro-azetidine stability.[2][7] For instance, during an amide coupling using a reagent like oxalyl chloride, HCl is generated, which can readily protonate and open the azetidine ring.[7]

Mitigation Strategies:

  • Include a Non-Nucleophilic Base: Add an acid scavenger to your reaction mixture. Pyridine or 2,6-lutidine are excellent choices as they will neutralize the generated acid without interfering in many reactions.[7] Use at least one equivalent of the scavenger for every equivalent of acid produced.

  • Use a Solid-Phase Scavenger: Employ a basic resin (e.g., polymer-supported piperidine) to sequester acid as it forms. This can be easily filtered off at the end of the reaction.

  • Choose Reagents That Do Not Produce Acid: If possible, modify your synthetic route to use coupling reagents or conditions that do not generate acidic byproducts.

Q4: How does the N-substituent on the azetidine ring affect its stability against ring-opening?

A4: The N-substituent plays a critical role in the stability of the azetidine ring by modulating the basicity and nucleophilicity of the nitrogen atom.

N-Substituent TypeEffect on StabilityRationale
N-H (unsubstituted) Moderately StableThe nitrogen is basic and readily protonated. Susceptible to racemization via ring-opening/closing under acidic conditions.[11]
N-Alkyl Least StableAlkyl groups are electron-donating, increasing the basicity of the nitrogen and making it more susceptible to protonation and subsequent ring-opening.
N-Aryl (e.g., N-Phenyl) More StableThe nitrogen lone pair can be delocalized into the aromatic ring, reducing its basicity and making protonation less favorable.[2]
N-Heteroaryl (conjugated) Very StableConjugated heteroaryls (e.g., pyridine) significantly delocalize the nitrogen lone pair, greatly reducing the azetidine nitrogen's basicity and enhancing stability.[2]
N-Sulfonyl (e.g., N-Tosyl) Very StableThe strongly electron-withdrawing sulfonyl group makes the nitrogen lone pair much less available for protonation, thus stabilizing the ring against acid-mediated cleavage.[10]
N-Carbamate (e.g., N-Boc) Very StableSimilar to sulfonyl groups, the carbonyl group is electron-withdrawing and reduces the nitrogen's basicity, providing good stability.[2][10]
Q5: I am performing a Lewis acid-catalyzed reaction and observing a high yield of a ring-opened product. How can I favor the desired reaction?

A5: Lewis acids activate the azetidine ring towards nucleophilic attack by coordinating to the nitrogen atom.[12] This activation is often desired, but it can also accelerate undesired ring-opening if a nucleophile attacks a ring carbon instead of the intended reaction site.

Troubleshooting Steps:

  • Lewis Acid Choice: The strength of the Lewis acid is crucial. Highly potent Lewis acids like BF₃·OEt₂ can strongly promote ring-opening.[12] Consider screening milder Lewis acids, such as Zn(OTf)₂ or Cu(OTf)₂.

  • Stoichiometry: Reduce the amount of Lewis acid used. While some reactions may require stoichiometric amounts, many can proceed with catalytic quantities. Titrate the amount to find the optimal balance between reaction rate and side-product formation.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C). This will decrease the rate of the undesired ring-opening reaction more significantly than the desired transformation.

  • Solvent Choice: The solvent can influence the reaction outcome. Ethereal solvents may provide better selectivity compared to highly polar solvents in some cases.[13] Experiment with a range of solvents (e.g., CH₂Cl₂, THF, Toluene) to find the optimal conditions.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the key ring-opening mechanism and a general troubleshooting workflow.

Acid_Mediated_Ring_Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack SpiroAzetidine Spiro-Azetidine (Basic Nitrogen) Azetidinium Azetidinium Ion (Activated Ring) SpiroAzetidine->Azetidinium  Acidic  Conditions SpiroAzetidine->Azetidinium Proton H+ RingOpened Ring-Opened Product Azetidinium->RingOpened  SN2 Attack Azetidinium->RingOpened Nucleophile Nucleophile (Nu⁻)

Troubleshooting_Workflow start Problem: Ring-Opening Observed q_condition Under what condition does it occur? start->q_condition c_acidic Acidic Conditions (Workup, Chromatography) q_condition->c_acidic  Acid c_reaction During Reaction (Nucleophilic/Lewis Acid) q_condition->c_reaction  Reaction sol_acid 1. Maintain neutral/basic pH. 2. Use acid scavengers. 3. Use neutral alumina or   Et3N-treated silica for   chromatography. c_acidic->sol_acid sol_reaction 1. Lower reaction temperature. 2. Screen milder reagents   (e.g., weaker Lewis acids). 3. Change N-protecting group   to a stabilizing one (Tosyl, Boc). 4. Vary solvent. c_reaction->sol_reaction

References
  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]

  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. The Journal of Organic Chemistry, 74(18), 7035–7045. [Link]

  • Wadsworth, P. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1606–1611. [Link]

  • Reddy, B. V. S., et al. (2020). Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes. RSC Advances, 10(28), 16531–16535. [Link]

  • Wadsworth, P. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • ResearchGate. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Request PDF. [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). “Linear” and “angular” spirocyclic azetidines in drug discovery: state... Request PDF. [Link]

  • Ivashchenko, A. V., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Molecules, 23(4), 893. [Link]

  • Sahu, S., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 33861–33910. [Link]

  • Klepetarova, B., & Slavicek, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2637-2649. [Link]

  • Sahu, S., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [Link]

  • Fessard, T., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

  • Ghorai, M. K., et al. (2009). Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. The Journal of Organic Chemistry. [Link]

  • Al-Awar, R. S., et al. (1990). Lewis acid-catalysed reactions of 2,2,2-trichloroethyl 6-diazopenicillanate and imines: rearrangements of spiro-6-aziridine- and spiro-6-oxirane-penicillanates. Journal of the Chemical Society, Perkin Transactions 1, 1655-1661. [Link]

  • Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 60(5), 1643-1657. [Link]

  • Mugesh, G., et al. (2015). Substituent effects on the stability and antioxidant activity of spirodiazaselenuranes. Organic & Biomolecular Chemistry, 13(32), 8697-8705. [Link]

  • Mykhailiuk, P. K., et al. (2025). Synthesis of Novel Angular Spirocyclic Azetidines. Request PDF. [Link]

  • Smith, A. M., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers. [Link]

  • Kim, J., et al. (2015). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 20(10), 18456-18465. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Organic Chemistry Portal. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. [Link]

  • Ghorai, M. K. (2007). Lewis Acid Ring-Opening of Azetidines. Scribd. [Link]

  • Leonori, D., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1234-1242. [Link]

  • ResearchGate. (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols: A Formal Synthesis of Carvedilol. Request PDF. [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]

  • Tian, D., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Ha, D.-C., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

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Technical Support Center: Spiro[azetidine-3,2'-chromane] Stability Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-AZ-CHROM-001 Status: Open Priority: Critical (Stability/Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "Spring-Loaded" Scaffold

User Query: "My free base spiro[azetidine-3,2'-chromane] turned from a clear oil to a brown gum overnight. NMR shows broad peaks. What happened?"

Root Cause Analysis: The spiro[azetidine-3,2'-chromane] scaffold is a high-value medicinal chemistry target due to its high


 character and rigid 3D geometry. However, the free base  form is inherently unstable due to the high ring strain of the azetidine moiety (

26 kcal/mol).

When the nitrogen lone pair is unprotonated (free base), it acts as a nucleophile. In concentrated samples (neat oils), this nitrogen attacks the strained carbon of a neighboring azetidine ring, triggering Ring-Opening Polymerization (ROP) . This process is autocatalytic and exothermic, leading to the "brown gum" (polymer) you observed.

Immediate Action Required:

  • Stop storing the compound as a neat free base oil.

  • Convert to a stable salt form (HCl or Oxalate) immediately for long-term storage.

  • Store any remaining free base as a dilute solution in a non-nucleophilic solvent (e.g., TBME, Toluene) at -20°C.

Diagnostic & Troubleshooting Guide

Visualizing the Problem: Troubleshooting Decision Tree

Use this logic flow to diagnose the state of your compound and determine the salvage strategy.

TroubleshootingTree Start Observation: Sample Condition ColorChange Color Change (Clear -> Yellow/Brown) Start->ColorChange PhysicalState Physical State Change (Oil -> Gum/Solid) Start->PhysicalState Solubility Solubility Issues Start->Solubility Analysis Run 1H NMR (CDCl3) ColorChange->Analysis PhysicalState->Analysis Solubility->Analysis BroadPeaks Broad/Undefined Peaks Analysis->BroadPeaks High Polymer Content SharpPeaks Sharp Peaks + Impurity Analysis->SharpPeaks Minor Degradation Diagnosis1 Diagnosis: Oligomerization/ Polymerization BroadPeaks->Diagnosis1 Diagnosis2 Diagnosis: Oxidation or Carbamate (CO2 uptake) SharpPeaks->Diagnosis2 Action1 Action: Irreversible. Discard & Resynthesize. Store as Salt. Diagnosis1->Action1 Action2 Action: Repurify (Column). Flush with Argon. Convert to Salt immediately. Diagnosis2->Action2

Figure 1: Diagnostic logic flow for assessing spiro-azetidine integrity.

Frequently Asked Questions (Technical Deep Dive)

Q1: Why is the free base so unstable compared to the salt?

A: The instability is kinetic. The azetidine ring is highly strained.[1][2][3][4][5] In the free base form, the nitrogen lone pair is available to act as a nucleophile.

  • Mechanism: Intermolecular nucleophilic attack. Nitrogen A attacks Carbon B (adjacent to Nitrogen B), popping open Ring B. This creates a chain reaction.

  • Salt Form: Protonating the nitrogen (e.g., R

    
    NH
    
    
    
    Cl
    
    
    ) ties up the lone pair. Without a nucleophile, the ring strain alone is insufficient to trigger spontaneous opening at room temperature.
Q2: My yield dropped significantly during rotary evaporation. Why?

A: This is likely due to thermal degradation or acid trace concentration .

  • Thermal: Heating a neat azetidine free base above 40°C increases the rate of dimerization.

  • Acid Trace: If you used chloroform (which often contains HCl traces) or did not fully quench an acid workup, concentrating the acid leads to acid-catalyzed ring opening (hydrolysis).

  • Solution: Evaporate at

    
    . Add a trace of triethylamine (1%) to the solvent during evaporation to buffer any adventitious acid.
    
Q3: Can I store it in DMSO?

A: Not recommended for long periods. While DMSO stabilizes the solution by dilution, DMSO is hygroscopic. Water introduced by DMSO can lead to slow hydrolysis of the azetidine ring to form the ring-opened amino-alcohol, especially if the pH drifts acidic.

Comparative Stability Data

The following data summarizes the stability profile of Spiro[azetidine-3,2'-chromane] under various conditions.

ParameterFree Base (Neat Oil)Free Base (Solution, TBME)HCl Salt (Solid)
Storage @ 25°C < 24 Hours (Polymerizes)3-5 Days (Slow oxidation)> 6 Months (Stable)
Storage @ -20°C 1-2 Weeks (Gums up)> 1 Month> 2 Years
Air Sensitivity High (

uptake/Oxidation)
ModerateLow
Light Sensitivity Moderate (Yellowing)LowLow
Primary Degradant Poly-azetidine (Insoluble gum)Carbamate / N-OxideNone

Standard Operating Procedure (SOP): Stabilization Protocol

Objective: Convert the unstable free base Spiro[azetidine-3,2'-chromane] into a stable Hydrochloride or Oxalate salt for storage.

Workflow Diagram: Salt Formation

SaltFormation Input Crude Free Base (Unstable Oil) Dissolve Dissolve in Et2O or TBME (0°C, Argon) Input->Dissolve AddAcid Add Acid Dropwise (1M HCl in Et2O or Oxalic Acid) Dissolve->AddAcid Control Exotherm Precipitate Precipitate Forms (White Solid) AddAcid->Precipitate Filter Filtration & Inert Wash Precipitate->Filter Dry Vacuum Dry (<30°C) Filter->Dry Storage Store @ -20°C (Stable) Dry->Storage

Figure 2: Stabilization workflow via salt formation.

Detailed Protocol: HCl Salt Formation
  • Preparation: Dissolve the freshly isolated free base oil (1.0 equiv) in anhydrous diethyl ether (

    
    ) or Methyl tert-butyl ether (TBME). Use approximately 10 mL solvent per gram of compound.
    
  • Cooling: Place the flask in an ice bath (0°C) under an Argon atmosphere. Cooling is critical to prevent heat-induced polymerization during acid addition.

  • Acid Addition: Slowly add 2M HCl in diethyl ether (1.1 equiv) dropwise.

    • Note: Avoid aqueous HCl if possible to prevent hygroscopic clump formation.

    • Observation: A white precipitate should form immediately.

  • Maturation: Stir at 0°C for 15 minutes.

  • Isolation: Filter the solid rapidly under a blanket of Argon (using a Schlenk frit is ideal, but a rapid Buchner filtration works if humidity is low).

  • Washing: Wash the filter cake with cold anhydrous ether (

    
     mL).
    
  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 2 hours.

  • Storage: Transfer to an amber vial, flush with Argon, seal tightly, and store at -20°C.

Alternative: Oxalate Salt If the HCl salt is hygroscopic (turns to goo), use Oxalic Acid .

  • Dissolve free base in Acetone.

  • Add 1.0 equiv of anhydrous Oxalic Acid dissolved in minimal Acetone.

  • The oxalate salt often crystallizes better and is less hygroscopic than the HCl salt.

References

  • Azetidine Ring Strain & Reactivity

    • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[3][4][5]

    • Source: Organic & Biomolecular Chemistry, 2021.[1][3][6]

    • URL:[Link]

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[6][7][8]

    • Source: BLD Pharm Insights.
  • Degradation Mechanisms of Azetidines

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][2][9]

    • Source: ACS Medicinal Chemistry Letters, 2021.
    • URL:[Link][9]

  • Handling of Strained Amines

    • Title: Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.[8]

    • Source: Chemistry - A European Journal, 2018.
    • URL:[Link]

Sources

Technical Support Center: Palladium Removal from Spiro[azetidine-3,2'-chromane] Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-Pd-SPRO-001 Status: Active Topic: Impurity Scavenging & Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Challenge Definition

The Challenge: Synthesizing Spiro[azetidine-3,2'-chromane] often involves Palladium (Pd)-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura) or intramolecular aminations to close the spirocyclic ring.

The specific difficulty with this scaffold is the Azetidine Nitrogen . Unlike sterically hindered tertiary amines, the secondary amine in the azetidine ring is a potent ligand. It competes aggressively with scavengers for Pd coordination. Furthermore, the chromane oxygen can act as a hemilabile ligand, stabilizing Pd complexes and preventing precipitation.

Regulatory Constraints (ICH Q3D): Palladium is a Class 2B elemental impurity.[1]

  • Oral Administration: Limit

    
     10 ppm (based on 10g/day max dose).
    
  • Parenteral Administration: Limit

    
     1 ppm.
    

Diagnostic & Decision Matrix

Before selecting a removal method, characterize the impurity profile. Is the Pd soluble (homogeneous) or colloidal (heterogeneous)?

Visual 1: Scavenging Decision Tree

Pd_Removal_Decision_Tree Start Start: Crude Reaction Mixture (>500 ppm Pd) Check_State Check Physical State of Pd (Visual/Filtration Test) Start->Check_State Colloidal Black Precipitate/Haze (Colloidal Pd) Check_State->Colloidal Particulates Soluble Clear/Colored Solution (Homogeneous Pd-Amine Complex) Check_State->Soluble Homogeneous Carbon Activated Carbon Treatment (Darco KB-G / Charcoal) Colloidal->Carbon Resin Functionalized Silica Scavenger (Thiol or DMT) Soluble->Resin ICP ICP-MS Analysis Carbon->ICP Resin->ICP Crystallization Crystallization/Salt Formation (If solid) Pass Pass (<10 ppm) ICP->Pass Within Limits Fail Fail (>10 ppm) ICP->Fail Above Limits Fail->Crystallization Polishing Step

Figure 1: Decision matrix for selecting the primary purification vector based on the physical state of the palladium impurity.

Primary Protocol: Functionalized Silica Scavengers

For spiro-azetidines, standard silica is insufficient.[1] You require high-affinity ligands grafted onto silica to outcompete the azetidine amine.[1]

Recommended Scavengers:

  • SiliaMetS® Thiol (Si-Thiol): Best general-purpose scavenger.[1]

  • SiliaMetS® DMT (Dimercaptotriazine): Higher affinity; use if Thiol fails or for Pd(0) species.[1]

Protocol A: Batch Mode Scavenging

Use this for <100g batches.

  • Solvent Selection: Dissolve crude Spiro[azetidine-3,2'-chromane] in THF , Ethyl Acetate , or Toluene .[1]

    • Critical: Avoid MeOH or DMF if possible; these coordinating solvents stabilize Pd and reduce scavenger efficiency.[1]

  • Loading: Add SiliaMetS® Thiol at 4-8 equivalents (w/w relative to residual Pd mass, usually 5-10% w/w of crude product).[1]

  • Temperature: Heat to 50-60°C .

    • Why: Room temperature is often insufficient to break the Pd-Azetidine chelation complex.[1] Thermal energy is required for ligand exchange.[1]

  • Duration: Stir for 4-12 hours .

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.[1]

  • Wash: Rinse the filter cake with THF to recover adsorbed product.[1]

Secondary Protocol: Aqueous Extraction (L-Cysteine)

If solid scavengers are cost-prohibitive or cause yield loss due to adsorption, use water-soluble ligands.

Protocol B: The L-Cysteine Wash

Use this for large-scale (>100g) or when product traps on silica.

  • Preparation: Dissolve crude product in a water-immiscible solvent (e.g., Isopropyl Acetate or DCM).[1]

  • Scavenger Solution: Prepare a 10% aqueous solution of L-Cysteine or N-Acetyl Cysteine (NAC) .[1]

  • Extraction:

    • Add the aqueous cysteine solution to the organic layer (Ratio 1:1 vol).

    • Heat the biphasic mixture to 40-50°C with vigorous stirring for 1-2 hours.

    • Mechanism:[1][2][3][4][5][6] Cysteine forms a water-soluble complex with Pd, pulling it from the organic phase.

  • Separation: Separate phases. The Pd will migrate to the yellow/orange aqueous layer.

  • Polishing: Wash the organic layer once with brine, then dry and concentrate.[1]

Troubleshooting & FAQs

Q1: I used SiliaMetS Thiol, but my Pd levels are still >50 ppm. Why?

  • Diagnosis: The Pd-Azetidine complex is likely too stable, or the solvent is interfering.

  • Fix 1 (Solvent): If you are in MeOH/EtOH, swap to THF or Toluene. Alcohols coordinate to Pd.[1]

  • Fix 2 (Activator): Add trace acetic acid (0.5-1%). Protonating a fraction of the azetidine nitrogen can weaken its hold on the Pd, allowing the Thiol scavenger to capture the metal.

Q2: My product yield dropped significantly after using Activated Carbon.

  • Diagnosis: Spirocycles with secondary amines can adhere to the carbon surface via hydrogen bonding and pi-stacking (chromane ring).[1]

  • Fix: Switch to SiliaMetS® Thiol . Silica backbones have lower non-specific binding for amines than carbon.[1] If you must use carbon, use "Darco KB-G" (lower surface area) and wash the filter cake extensively with THF + 5% Et3N to desorb your product.[1]

Q3: The product is colored (brown/grey) even after scavenging.

  • Diagnosis: You likely have colloidal Pd(0) nanoparticles, which are smaller than resin pores and don't bind well to ligands.[1]

  • Fix: Perform a Celite filtration before adding the scavenger.[1] Alternatively, use Activated Carbon specifically for the color removal step, as it traps colloids better than functionalized silica.

Visual 2: Competitive Chelation Mechanism

Chelation_Mechanism Pd Pd Impurity Azetidine Azetidine Nitrogen (Product) Pd->Azetidine Kinetic Trap Scavenger Thiol/DMT Ligand (Scavenger) Pd->Scavenger Thermodynamic Sink Complex_Bad Stable Product-Pd Complex (Contamination) Azetidine->Complex_Bad Complex_Good Scavenger-Pd Complex (Removal) Scavenger->Complex_Good Complex_Bad->Complex_Good Heat + Time (Ligand Exchange)

Figure 2: Mechanism of action. Heat is often required to overcome the kinetic trap of the Azetidine-Pd complex to allow the Scavenger to bind.

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2023).[1] SiliaMetS® Metal Scavengers User Guide. Retrieved from SiliCycle Application Notes. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Link

  • Phillips, S. T., et al. (2018).[1] Evaluation of Homogeneous and Heterogeneous Methods for Palladium Removal from a Pharmaceutical Intermediate. Organic Process Research & Development, 22(3), 291–300. Link

  • CatSci. (2020).[1] Process Development Whitepaper: Metal Scavenging. Link

Sources

Technical Support Center: Spiro[azetidine-3,2'-chromane] Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPIRO-AZ-32-CHROM Status: Active Support Protocol Topic: Overcoming Steric Hindrance in N-Functionalization Assigned Specialist: Senior Application Scientist, Chemical Development

The Steric Landscape: Why This Scaffold Fails Standard Protocols

The Spiro[azetidine-3,2'-chromane] scaffold presents a unique "umbrella effect" that defeats standard coupling conditions. Unlike the more common 3,3'- or 3,4'-isomers, the 2'-position (adjacent to the chromane oxygen) creates a hyper-congested environment.

  • The Puckering Effect: The azetidine ring is not planar; it puckers (~33°). In this specific isomer, the chromane oxygen lone pairs and the adjacent aromatic ring force the azetidine nitrogen into a sterically shielded conformation.

  • Nucleophilicity Penalty: The steric bulk prevents the nitrogen lone pair from easily accessing the electrophile's trajectory (Burgi-Dunitz angle), causing standard reagents (EDC, HATU) to stall or favor side reactions (e.g., elimination or hydrolysis of the active ester).

Troubleshooting Module: Amide Coupling (The Bottleneck)

User Issue: "I am getting <10% yield using HATU/DIPEA. The starting material remains unreacted."

Root Cause Analysis

HATU, while powerful, forms a bulky active ester (At-ester). For the 3,2'-spiro scaffold, the At-ester is often too large to approach the shielded secondary amine of the azetidine. Furthermore, prolonged reaction times with HATU can lead to guanidinylation of the amine.

The Solution: Propylphosphonic Anhydride (T3P)

Switch to T3P (50% in EtOAc or DMF). T3P activates the carboxylic acid to form a mixed anhydride that is significantly less sterically demanding than the HATU/HOBt complex.

Comparative Data: Coupling Efficiency on Hindered Spiro-Azetidines

ReagentSteric ProfileEpimerization RiskTypical Yield (24h)Notes
HATU High (Bulky At-ester)Moderate10-30%Stalls; guanidinium byproducts common.
EDC/HOBt MediumLow<10%Too slow for hindered amines.
Ghosez Reagent Low (Acid Chloride)High (HCl gen.)60-80%Good, but strictly moisture sensitive.
T3P Lowest Lowest 85-95% Gold Standard for this scaffold.
Optimized Protocol: T3P Coupling
  • Dissolve Carboxylic Acid (1.1 equiv) and Base (Pyridine or N-Methylmorpholine, 3.0 equiv) in EtOAc or 2-MeTHF.

  • Add T3P (50% w/w solution, 1.5 equiv). Stir for 5 mins to activate.

  • Add the Spiro[azetidine-3,2'-chromane] (1.0 equiv).

  • Critical Step: If no reaction after 1h, heat to 50°C. T3P is thermally stable, unlike HATU.

Troubleshooting Module: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

User Issue: "Pd2(dba)3/BINAP gives no product. I see dehalogenation of the aryl halide."

Root Cause Analysis

First-generation ligands (BINAP, dppf) lack the bulk required to force reductive elimination when a sterically hindered amine is involved. The catalyst rests as an oxidative addition complex and eventually decomposes (Pd black).

The Solution: Precatalysts & Dialkylbiaryl Phosphines

You must use Buchwald G3 or G4 Precatalysts with ligands designed for "difficult secondary amines."

Ligand Selection Matrix

LigandApplicationRecommendation
RuPhos General secondary aminesFirst Choice. Excellent for hindered substrates.
BrettPhos Primary amines / Aryl ChloridesUse only if RuPhos fails.
tBuBrettPhos Extremely hindered amides/aminesUse for N-arylation with ortho-substituted aryl halides.
Xantphos General couplingIneffective for this specific spiro-scaffold.
Optimized Protocol: RuPhos-Pd-G4
  • Vessel: Microwave vial (dried).

  • Reagents: Aryl Halide (1.0 equiv), Spiro-Azetidine (1.2 equiv), NaOtBu (1.5 equiv).

  • Catalyst: RuPhos Pd G4 (2-5 mol%). Do not mix Pd source and ligand separately; use the precatalyst.

  • Solvent: Deoxygenated 1,4-Dioxane or Toluene .

  • Conditions: 80°C - 100°C.

    • Note: If the chromane ring opens (acid sensitive), switch base to Cs2CO3 and solvent to tAmylOH .

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision logic for functionalizing the Spiro[azetidine-3,2'-chromane] nitrogen.

SpiroCouplingLogic Start Start: Spiro[azetidine-3,2'-chromane] N-Functionalization TargetType Identify Target Bond Start->TargetType Amide Amide Bond (C=O) TargetType->Amide Arylation N-Arylation (Ar-N) TargetType->Arylation AcidSens Is substrate Acid Sensitive? Amide->AcidSens HalideType Aryl Halide Type Arylation->HalideType Ghosez Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) AcidSens->Ghosez No (Stable) T3P T3P (Propylphosphonic Anhydride) in EtOAc/Pyridine AcidSens->T3P Yes (or General) RuPhos RuPhos Pd G4 (Base: NaOtBu) HalideType->RuPhos General/Hindered BrettPhos BrettPhos Pd G4 (Base: Cs2CO3) HalideType->BrettPhos Ortho-Substituted Aryl Halide

Caption: Decision matrix for selecting reagents based on target bond type and substrate sensitivity.

FAQ: Specific Experimental Anomalies

Q: I see a +18 mass peak impurity in my LCMS during amide coupling. What is it? A: This is likely the hydrolyzed active ester or ring opening. In spiro-chromanes, if you use strong acids (like TFA) during workup or deprotection, the ether linkage at the 2'-position can hydrolyze (opening the chromane ring to a phenol/aldehyde).

  • Fix: Maintain pH > 4 during workup. Avoid TFA; use Formic Acid for LCMS.

Q: Can I use SNAr (Nucleophilic Aromatic Substitution) instead of Pd-coupling? A: Only if the aryl partner is highly electron-deficient (e.g., 2,4-difluoronitrobenzene).

  • Protocol: Use DMSO at 100°C with DIPEA . The spiro-azetidine is a poor nucleophile; polar aprotic solvents are mandatory to strip the cation and increase the effective nucleophilicity of the amine.

Q: My reaction solidifies when using T3P. A: T3P is supplied as a 50% solution. If you use too high a concentration of reactants, the mixed anhydride intermediate can crash out.

  • Fix: Dilute the reaction to 0.1 M (relative to the limiting reagent) in EtOAc or 2-MeTHF.

References

  • T3P in Hindered Amide Couplings

    • Title: Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides.[1][2]

    • Source:Organic Process Research & Development
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection (RuPhos)

    • Title: A Highly Active Catalyst for Palladium-Catalyzed Amination Reactions: Cross-Coupling of Secondary Amines with Aryl Halides.[3]

    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Spirocyclic Azetidines in Drug Discovery

    • Title: Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.[4][5]

    • Source:Chemistry – A European Journal
    • URL:[Link]

  • Palladium Precatalysts (G3/G4)

    • Title: Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide to Reaction Conditions.
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity of Spiro[azetidine-3,2'-chromane]

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of a novel chemical entity is not merely a regulatory requirement; it is a fundamental pillar of safety and efficacy. The compound of interest, Spiro[azetidine-3,2'-chromane], presents a unique analytical challenge due to its rigid, three-dimensional spirocyclic structure, which combines a strained four-membered azetidine ring with a bicyclic chromane system. This guide provides a comprehensive, experience-driven walkthrough for developing a robust, selective, and validated HPLC method for determining the purity of this compound, intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for pharmaceutical impurity profiling, offering high resolution and sensitivity.[1] However, developing a method that can adequately separate the main compound from a spectrum of potential impurities—such as starting materials, by-products, and degradants—requires a systematic and scientifically-grounded approach.[2]

Part 1: Foundational Strategy - Understanding the Analyte

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs every subsequent decision in the method development process.[3]

Physicochemical Profile of Spiro[azetidine-3,2'-chromane]:

While extensive experimental data for this specific molecule is not widely published, we can infer key properties from its constituent parts—the azetidine and chromane moieties.

  • Polarity and Lipophilicity (LogP): The chromane portion is relatively nonpolar, while the azetidine ring, a secondary amine, introduces a degree of polarity. The overall molecule is expected to be moderately lipophilic, making it an ideal candidate for Reversed-Phase (RP) HPLC, the most common mode used in pharmaceutical analysis.[4][5]

  • Acid/Base Properties (pKa): The azetidine nitrogen is basic. The pKa of azetidine itself is approximately 11.3, though this will be influenced by the spirocyclic structure. This basic character is the most critical factor for method development, as the compound's ionization state, and therefore its retention, will be highly dependent on the mobile phase pH.[6][7] Controlling the pH is essential to achieve reproducible retention times and good peak shapes.[8]

  • UV Absorbance: The chromane ring system contains a chromophore that will absorb UV light, making UV detection a suitable choice. A UV scan of the compound should be performed to determine the wavelength of maximum absorbance (λ-max) to ensure optimal sensitivity.

Part 2: A Systematic Workflow for Method Development

A structured, multi-stage approach is the most efficient path to a successful HPLC method. This workflow progresses from broad screening to fine-tuned optimization and, finally, to rigorous validation.

Stage 1: Method Scouting and Initial Screening

The objective of this stage is to rapidly screen a diverse set of chromatographic conditions to identify the most promising column and mobile phase combination that provides initial separation.[2]

Experimental Protocol: Initial Screening

  • Sample Preparation: Prepare a stock solution of Spiro[azetidine-3,2'-chromane] in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL using a 50:50 mixture of water and organic solvent.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.[9]

  • Screening Parameters:

    • Columns: Screen at least three columns with different stationary phase chemistries to evaluate diverse separation mechanisms.[10]

      • C18 (e.g., Agilent Zorbax Eclipse Plus C18, Waters Symmetry C18): The industry workhorse, separates primarily based on hydrophobic interactions.[5]

      • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl): Offers alternative selectivity through π-π interactions with the aromatic chromane ring.

      • Cyano (CN): Provides different polarity and can be used in both reversed-phase and normal-phase modes.

    • Mobile Phases: Test two different organic modifiers and at least two pH levels.

      • Organic: Acetonitrile (ACN) and Methanol (MeOH).

      • Aqueous (A): 0.1% Formic Acid in Water (pH ~2.7) and 10 mM Ammonium Bicarbonate in Water (pH ~7.8). Note: Always ensure your column is stable at the chosen pH. Most silica-based columns are stable between pH 2 and 8.[11]

    • Gradient: A fast, generic gradient is recommended for initial screening (e.g., 5% to 95% organic over 10 minutes).

    • Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the λ-max of the analyte, and collect full spectra with a PDA detector to aid in peak tracking.

Data Presentation: Initial Screening Results

The results from the screening runs should be tabulated to allow for objective comparison. Key chromatographic parameters to evaluate include retention factor (k), peak shape (asymmetry factor), and, most importantly, the resolution (Rs) between the main peak and any observed impurities.

Column Mobile Phase System Main Peak Retention Time (min) Peak Asymmetry No. of Impurities Detected Critical Pair Resolution (Rs)
C18ACN / 0.1% Formic Acid5.21.121.8
C18MeOH / 0.1% Formic Acid6.51.321.6
C18ACN / pH 7.8 Buffer3.11.8 (tailing)1 (co-elution)< 1.0
Phenyl-HexylACN / 0.1% Formic Acid4.81.032.1
Phenyl-HexylMeOH / 0.1% Formic Acid5.91.232.5
CyanoACN / 0.1% Formic Acid2.51.421.3

Causality Behind Experimental Choices (Expertise & Experience):

  • Why screen different pH levels? The analyte has a basic nitrogen. At low pH (e.g., with formic acid), this nitrogen will be protonated (ionized). In its ionized form, the molecule is more polar and will have less retention on a reversed-phase column.[6] At a more neutral or slightly basic pH, the nitrogen will be in its free base (non-ionized) form, making it less polar and more retentive. This change in ionization state dramatically alters selectivity and can be a powerful tool for separating impurities.[8] In the example table, the poor peak shape at pH 7.8 on the C18 column is likely due to strong interactions between the basic analyte and residual acidic silanols on the silica surface, a common issue at mid-range pH.[12]

  • Why screen ACN vs. MeOH? Acetonitrile and methanol have different solvent strengths and selectivities. Methanol is a protic solvent and a stronger hydrogen bond donor, which can lead to different interactions with both the analyte and the stationary phase compared to the aprotic acetonitrile.[12] For aromatic compounds like this one, phenyl-based columns often show enhanced selectivity when paired with methanol.[12] The data in the table reflects this, showing the best resolution with the Phenyl-Hexyl and Methanol combination.

Visualization: Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Stage 1: Method Scouting cluster_1 Stage 2: Optimization cluster_2 Stage 3: Validation Analyte_Info Analyte Properties (pKa, LogP, UV) Screen_Cols Column Screening (C18, Phenyl, CN) Analyte_Info->Screen_Cols Screen_MP Mobile Phase Screening (ACN/MeOH, pH 2.7/7.8) Analyte_Info->Screen_MP Scouting_Data Evaluate Data (Resolution, Peak Shape) Screen_Cols->Scouting_Data Screen_MP->Scouting_Data Optimize_Params Optimize Key Parameters (Gradient, Temp, Flow Rate) Scouting_Data->Optimize_Params Select Best Condition Optimized_Method Final Optimized Method Optimize_Params->Optimized_Method Validate Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Optimized_Method->Validate Validated_Method Validated Purity Method Validate->Validated_Method

Caption: A systematic workflow for HPLC method development.

Stage 2: Method Optimization

Based on the screening data, the Phenyl-Hexyl column with a methanol/0.1% formic acid mobile phase system provided the best initial separation. The next step is to optimize this condition to ensure the method is robust and provides the best possible resolution in the shortest reasonable time.

Experimental Protocol: Method Optimization

  • Selectivity Tuning (Gradient Optimization):

    • Using the selected column and mobile phase, perform at least two gradient runs with different gradient times (tG), for example, a 10-minute and a 20-minute gradient (from 5-95% MeOH).

    • This allows for the calculation of key parameters to predict an optimal gradient. The goal is to achieve a minimum resolution (Rs) of 2.0 for all adjacent peaks while keeping the run time as short as possible.

    • Adjust the gradient slope and range. For example, if all impurities elute early, a shallower initial gradient (e.g., 20-50% MeOH over 15 minutes) may improve their separation.

  • Efficiency and Throughput (Temperature & Flow Rate):

    • Temperature: Evaluate the effect of column temperature (e.g., 25 °C, 35 °C, 45 °C). Higher temperatures decrease mobile phase viscosity, which can improve peak efficiency (narrower peaks) and reduce run times, but may also alter selectivity.

    • Flow Rate: Adjust the flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to find the best balance between analysis time and resolution.

Data Presentation: Comparison of Initial vs. Optimized Method

Parameter Initial Screening Condition Final Optimized Method
Column Phenyl-Hexyl, 5 µm, 150 x 4.6 mmPhenyl-Hexyl, 3.5 µm, 100 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B MethanolMethanol
Gradient 5-95% B in 10 min30-70% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30 °C40 °C
Run Time 15 min20 min
Critical Pair Rs 2.53.1
Peak Asymmetry 1.21.1
Stage 3: Method Validation (Trustworthiness)

Once an optimized method is established, it must be validated to demonstrate that it is suitable for its intended purpose.[13] Method validation is a core requirement of regulatory bodies and ensures the trustworthiness of the results. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]

Key Validation Parameters for an Impurity Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is often demonstrated using forced degradation studies (exposing the sample to acid, base, peroxide, heat, and light) to show that all degradation products are resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Evaluated over a range of concentrations.[13]

  • Accuracy: The closeness of test results to the true value. Often determined by spiking a sample with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[16]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2 °C in temperature, ±0.1 unit change in mobile phase pH).

Data Presentation: Typical Validation Acceptance Criteria

Parameter Acceptance Criterion (Typical)
Specificity All peaks are spectrally pure and resolved from the main peak (Rs > 2.0).
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 80.0% - 120.0% at the LOQ level.
Precision (% RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%
Robustness System suitability parameters (e.g., resolution, tailing) remain within limits.

Conclusion

Developing a robust HPLC purity method for a novel compound like Spiro[azetidine-3,2'-chromane] is a systematic process grounded in the principles of chromatography and the physicochemical properties of the molecule. By starting with a logical screening of diverse columns and mobile phases, followed by methodical optimization of the most promising conditions, a selective and efficient method can be achieved. The final, crucial step of validation according to ICH guidelines ensures that the method is reliable, reproducible, and fit for purpose in a regulated pharmaceutical environment. This structured approach not only saves time and resources but also builds a deep understanding of the method's performance, ensuring the delivery of high-quality, trustworthy data critical for drug development.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • WebofPharma. (2026, February 13). Types of HPLC Columns in Pharmaceutical Analysis: Normal, Reverse, Ion Exchange & Size Exclusion. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Shabir, G. A. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Retrieved from [Link]

  • Dong, M. W. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • Israel, S. (2024, December). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • ResearchGate. (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC? Retrieved from [Link]

  • Borman, P., et al. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Dong, M. W. (2025, November 14). EP-5: The “Best” HPLC Columns for Pharmaceutical Analysis. YouTube. Retrieved from [Link]

  • Singh, S., et al. (n.d.). A review on method development by hplc. SciSpace. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2023, December 18). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Medium. (2026, January 12). HPLC Method Development: What I Learned in 4 Years of Analytical R&D. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2022, May 9). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, March 18). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis, structural and conformational study of chromane derivatives. Retrieved from [Link]

  • MDPI. (2025, August 31). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the selected compounds 2a-2g. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (2023, November 7). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013, January 3). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Retrieved from [Link]

Sources

Bioisosteric replacement using Spiro[azetidine-3,2'-chromane] scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Angular" Advantage

In the optimization of lead compounds containing saturated heterocycles, medicinal chemists often face a "lipophilicity wall." Standard cyclic amines like piperidine or morpholine, while synthetically accessible, frequently contribute to metabolic liability and poor solubility.

The Spiro[azetidine-3,2'-chromane] scaffold represents a high-value bioisosteric replacement, specifically targeting spiro[piperidine-4,2'-chromane] and 2-substituted chromane systems. By contracting the nitrogen-containing ring from six members (piperidine) to four (azetidine), this scaffold achieves three critical optimization goals:

  • Lipophilicity Reduction: Significant drop in cLogP/LogD due to ring contraction (

    
    ).
    
  • Vector Rigidification: The spiro-fusion at the chromane C2 position creates a distinct "angular" exit vector for the amine, restricting conformational entropy compared to open-chain analogs.

  • Metabolic Hardening: Elimination of the metabolically labile C-H bonds found in the

    
    -position of larger rings.
    

This guide profiles the Spiro[azetidine-3,2'-chromane] scaffold, providing comparative data, synthetic protocols, and decision-making frameworks for its deployment in drug discovery.

Bioisosteric Rationale & Comparative Profiling[1]

The Geometry of Replacement

The primary utility of the Spiro[azetidine-3,2'-chromane] is as a ring-contracted bioisostere of the privileged Spiro[piperidine-4,2'-chromane] scaffold. While the piperidine analog is ubiquitous in GPCR and ion channel ligands, it often suffers from high molecular weight (MW) and lipophilicity.

The azetidine variant retains the critical spiro-geometry—projecting the nitrogen into a defined region of the binding pocket—but with a reduced steric footprint.

Table 1: Physicochemical Comparison

Data modeled based on unsubstituted scaffolds (pH 7.4).

PropertySpiro[piperidine-4,2'-chromane] (Standard)Spiro[azetidine-3,2'-chromane] (Bioisostere)Impact
Ring Size 6-membered (Piperidine)4-membered (Azetidine)Reduced steric bulk
MW (Da) ~203~175-28 Da (Ligand Efficiency boost)
cLogP ~2.4~1.6Lower lipophilicity (Improved LLE)
pKa (Conj. Acid) ~9.8~8.5 - 9.0Reduced basicity (Better permeability)
Fsp³ HighHighMaintains 3D character
Metabolic Liability High (Piperidine

-oxidation)
Low (Azetidine is resistant to P450)Extended Half-life
Structural Overlay & Vector Analysis

The following diagram illustrates the structural relationship. The azetidine ring (red) occupies a subset of the volume of the piperidine ring (blue), but the nitrogen exit vector is retracted, altering the interaction distance with the target protein by approximately 1.5 Å.

Bioisostere_Overlay cluster_0 Standard Scaffold cluster_1 Bioisosteric Replacement Piperidine Spiro[piperidine-4,2'-chromane] (High LogP, High Basicity) Azetidine Spiro[azetidine-3,2'-chromane] (Low LogP, Rigid Vector) Piperidine->Azetidine Ring Contraction (6 -> 4) -28 Da MW Reduced pKa

Figure 1: Transition from Piperidine to Azetidine spiro-chromane scaffolds. The ring contraction reduces lipophilicity while maintaining the spiro-junction's orthogonality.

Synthetic Accessibility & Protocol

Synthesizing spiro-azetidines, particularly "angular" ones fused at the 2-position of a chromane, is historically challenging due to ring strain. However, modern methods utilizing Graf’s Isocyanate chemistry or Intramolecular Alkylation have streamlined access.

Recommended Synthetic Route: Intramolecular Cyclization

This protocol describes the formation of the spiro-azetidine ring from a chroman-2-carboxylate precursor. This method is preferred for its scalability and avoidance of hazardous diazo intermediates.

Reaction Scheme Logic:

  • Alkylation: Introduction of the nitrogen source.

  • Reduction: Converting the ester/amide to the alcohol.

  • Cyclization: Ring closure via activation of the alcohol.

Synthesis_Flow Start Chroman-2-one (Starting Material) Step1 1. Reformatsky / Alkylation (Introduce C-N backbone) Start->Step1 Step2 2. Reduction (LiAlH4) (Form Amino-Alcohol) Step1->Step2 Step3 3. Ring Closure (Appel Reaction / Base) Step2->Step3 Final Spiro[azetidine-3,2'-chromane] Step3->Final

Figure 2: General synthetic strategy for accessing the spiro[azetidine-3,2'-chromane] core.

Detailed Bench Protocol (Self-Validating)

Standardized for 1.0 mmol scale.

Step 1: Preparation of the Precursor Note: Ensure all glassware is flame-dried. Moisture sensitivity is high in the reduction step.

  • Reactants: Dissolve the appropriate 2-(2-cyanoethyl)chroman-2-carboxylate (or equivalent nitrile precursor) in anhydrous THF (10 mL).

  • Reduction: Cool to 0°C. Add

    
     (2.5 equiv) dropwise. The reaction is exothermic; monitor internal temperature.
    
  • Validation: Stir at reflux for 4 hours. Monitor by LCMS for the disappearance of the nitrile peak (

    
    ) and appearance of the amino-alcohol mass (
    
    
    
    ).

Step 2: Cyclization (The Critical Step)

  • Activation: Dissolve the crude amino-alcohol (1.0 equiv) in DCM (20 mL). Add

    
     (1.2 equiv) and 
    
    
    
    (1.2 equiv) at 0°C (Appel conditions).
    • Why? This converts the primary alcohol to a bromide in situ, which is immediately displaced by the internal amine.

  • Base: Add

    
     (3.0 equiv) to scavenge HBr and drive the cyclization.
    
  • Workup: Stir overnight at RT. Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (DCM/MeOH/NH3). Azetidines are polar; use a basic modifier.

Quality Control (Go/No-Go):

  • 1H NMR: Look for the characteristic azetidine protons. In a spiro[3,2'] system, the azetidine

    
     protons typically appear as multiplets around 
    
    
    
    3.5–4.0 ppm with distinct roofing due to the chiral center at the spiro junction.
  • Stability Check: Store the free base at -20°C. Azetidines can ring-open in acidic media; convert to HCl salt only for final storage.

Decision Framework: When to Use This Scaffold

Not every morpholine or piperidine should be replaced with a spiro-azetidine. Use the following logic gate to determine suitability.

Decision_Tree Q1 Is the current linker metabolically unstable? Q2 Is the target vector linear or angular? Q1->Q2 Yes Result_No Stick to Piperidine/Morpholine Q1->Result_No No (Stable) Q3 Is solubility a limiting factor? Q2->Q3 Angular (Bent) Result_Alt Consider Spiro[3.3]heptane Q2->Result_Alt Linear Result_Yes Deploy Spiro[azetidine] (High Priority) Q3->Result_Yes Yes (Need lower LogP) Q3->Result_No No

Figure 3: Decision matrix for initiating a spiro-azetidine synthesis campaign.

Key Application Areas
  • GPCR Antagonists: Where the chromane mimics a biogenic amine core (e.g., dopamine/serotonin pharmacophores), the spiro-azetidine provides a rigidified amine headgroup that fits into the orthosteric aspartate binding site.

  • Kinase Inhibitors: Replacing solvent-exposed morpholines to improve the pharmacokinetic profile without altering the hinge-binding motif.

  • Fragment-Based Discovery: The scaffold has a high

    
     and low MW, making it an ideal "growable" fragment.
    

References

  • Mykhailiuk, P. K., et al. (2025).[1] "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • SpiroChem AG. (n.d.). Bioisosteric Replacement Strategies: Azetidines and Oxetanes. SpiroChem Official Technology Guides. [Link]

  • Kirichok, A. A., et al. (2018).[2] Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal. [Link]

  • Burkhard, J. A., et al. (2010).[3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • ChEMBL Database. (2023). Target Report: Monoacylglycerol Lipase (MAGL) Inhibitors using Spiro Scaffolds. [Link]

Sources

A Comparative Guide to the Structural Elucidation of Spiro[azetidine-3,2'-chromane] HCl: Beyond Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional structure of a novel chemical entity is not merely data—it is the foundational blueprint for understanding its biological activity, optimizing its properties, and ensuring intellectual property. The spirocyclic scaffold, particularly the fusion of azetidine and chromane rings as seen in Spiro[azetidine-3,2'-chromane] HCl, presents a unique and conformationally constrained architecture of significant interest in medicinal chemistry.[1][2][3][4][5] This guide provides an in-depth comparison of the primary and alternative methods for its structural elucidation, grounded in the principles of scientific integrity and practical application.

While single-crystal X-ray crystallography remains the definitive "gold standard" for determining absolute structure, its success is contingent on the formation of high-quality crystals—a significant bottleneck in many research pipelines.[6] This guide will therefore not only detail the crystallographic workflow but also provide a robust comparison with solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and in-silico computational modeling. By understanding the strengths and limitations of each technique, researchers can build a holistic and validated structural dossier for complex molecules.

Method 1: Single-Crystal X-ray Crystallography (SCXRD) — The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal.[7] For a molecule like Spiro[azetidine-3,2'-chromane] HCl, this technique would definitively resolve the stereochemistry at the spirocyclic center and the conformation of both the azetidine and chromane ring systems in the solid state.

Hypothetical Crystallographic Data Summary

While a public crystal structure for the specific HCl salt was not located, the following table presents exemplary data one might expect for a high-quality structure of a similar small organic molecule. This data is crucial for validating the quality of the crystallographic experiment.

ParameterIllustrative ValueSignificance
Formula C₁₁H₁₄ClNOConfirms the elemental composition of the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 10.5, 13.1, 15.0Dimensions of the unit cell.
β (˚) 108.1Angle of the unit cell for a monoclinic system.
Volume (ų) 1950Volume of a single unit cell.
Z 4Number of molecules per unit cell.
R-factor (R₁) < 0.05A key indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value signifies a better fit.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1 for a good model.
Experimental Protocol: From Powder to Structure
  • Crystal Growth (The Art): The most critical and often challenging step.

    • Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice. Rapid precipitation leads to amorphous solid or poorly ordered microcrystals.

    • Methodology:

      • Dissolve a high-purity sample of Spiro[azetidine-3,2'-chromane] HCl in a minimal amount of a suitable solvent (e.g., methanol, ethanol).

      • Employ slow evaporation, vapor diffusion, or solvent layering techniques. For vapor diffusion, place the solution in a small vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., diethyl ether, hexane). The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting slow crystallization.

      • Incubate in a vibration-free environment at a constant temperature.

  • Data Collection:

    • Methodology:

      • Select a suitable single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

      • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and radiation damage.[8]

      • The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction patterns are collected on a detector.[8]

  • Structure Solution and Refinement:

    • Causality: The diffraction pattern contains information about the electron density within the crystal. Mathematical methods (like direct methods) are used to phase the diffraction data and generate an initial electron density map.[9]

    • Methodology:

      • Process the raw diffraction data to obtain a list of reflection intensities.

      • Solve the structure using software packages (e.g., SHELXT, Olex2) to obtain an initial atomic model.

      • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to improve the R-factor. Hydrogen atoms are typically located in the difference Fourier map.

Workflow Visualization

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample data_collection Data Collection (Diffractometer) crystallization->data_collection Single Crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction Data refinement Model Refinement structure_solution->refinement validation Final Structure (CIF File) refinement->validation Low R-factor nmr_workflow cluster_prep Preparation cluster_exp Data Acquisition cluster_analysis Analysis & Elucidation sample_prep Sample Prep (~5mg in 0.6mL solvent) acq_1d 1D NMR (¹H, ¹³C) sample_prep->acq_1d acq_2d_conn 2D Connectivity (COSY, HSQC, HMBC) acq_1d->acq_2d_conn acq_2d_stereo 2D Stereochem (NOESY/ROESY) acq_2d_conn->acq_2d_stereo assignment Spectral Assignment acq_2d_stereo->assignment interpretation NOE Interpretation assignment->interpretation structure Solution Structure (Relative Config.) interpretation->structure synergistic_workflow scxrd SCXRD (Solid-State Structure) nmr NMR (Solution-State Structure) scxrd->nmr Compare Conformations dft DFT Modeling (Predicted Structure) scxrd->dft Validate Geometry final_structure Validated 3D Structure & Conformational Profile scxrd->final_structure Definitive Benchmark nmr->dft Corroborate Shifts/NOEs nmr->final_structure Dynamic/Solution Info dft->final_structure Energetic Rationale

Sources

A Comparative Guide to Validating Enantiomeric Excess of Chiral Spiro[azetidine-3,2'-chromane]

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of a chiral molecule is a critical step in the journey from discovery to a viable therapeutic agent. The three-dimensional arrangement of atoms in a chiral molecule can lead to significantly different pharmacological and toxicological profiles for each enantiomer.[1][2] The spiro[azetidine-3,2'-chromane] scaffold is an emerging motif in medicinal chemistry, and ensuring its enantiomeric excess (ee) is paramount for developing safe and effective drugs. This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of this important class of molecules, supported by experimental insights and protocols.

The Criticality of Enantiomeric Purity

The United States Food and Drug Administration (FDA) mandates that the pharmacokinetic profile, pharmacological activity, and toxicity of each enantiomer of a chiral drug be studied.[2] This underscores the necessity for robust and reliable analytical methods to determine the enantiomeric composition. An accurate determination of enantiomeric excess is not just a regulatory requirement but a fundamental aspect of understanding a drug's behavior in a biological system.[3][4]

Comparative Analysis of Analytical Techniques

The three most powerful and widely used techniques for determining enantiomeric excess are Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different stages of the drug development pipeline.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers due to its versatility, robustness, and wide applicability.[1][5][6]

The Principle of Separation: A Dance of Diastereomeric Interactions

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers interact with the CSP to form transient diastereomeric complexes. One enantiomer will have a stronger interaction with the CSP, leading to a longer retention time and, thus, separation.[7][8]

Why Choose Chiral HPLC?

The strength of chiral HPLC lies in the vast array of commercially available CSPs, which allows for the separation of a wide range of chiral compounds.[6][8] For the spiro[azetidine-3,2'-chromane] scaffold, which contains both a rigid chromane and a more flexible azetidine ring, screening a variety of CSPs is crucial for finding the optimal separation conditions. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often a good starting point for chroman derivatives due to their broad enantiorecognition capabilities.[9][10]

Experimental Protocol: A Step-by-Step Guide to Chiral HPLC Analysis

  • Column Selection and Screening:

    • Begin by screening a set of polysaccharide-based CSPs (e.g., Chiralpak® IA, AD) and Pirkle-type CSPs.[8][9] The choice is guided by the structural features of the spiro[azetidine-3,2'-chromane] derivative.

  • Mobile Phase Optimization:

    • For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is adjusted to optimize the resolution and retention times of the enantiomers.[10]

  • Sample Preparation:

    • Dissolve the spiro[azetidine-3,2'-chromane] sample in the mobile phase to a concentration suitable for UV detection (typically 0.1-1 mg/mL).

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100[7]

Logical Workflow for Chiral HPLC Method Development

cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation cluster_analysis Sample Analysis CSP_Screen Select Diverse CSPs (Polysaccharide, Pirkle-type) Mobile_Phase_Screen Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screen->Mobile_Phase_Screen Initial Assessment Optimize_MP Fine-tune Mobile Phase Composition Mobile_Phase_Screen->Optimize_MP Promising Conditions Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Adjust Column Temperature Optimize_Flow->Optimize_Temp Validate Validate Method (Accuracy, Precision, Linearity) Optimize_Temp->Validate Optimized Method Analyze Analyze Samples & Calculate ee Validate->Analyze Validated Method

Caption: Workflow for Chiral HPLC Method Development.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and environmental friendliness.[11][12][13]

The Principle of Separation: Harnessing the Power of Supercritical Fluids

SFC utilizes a mobile phase, typically carbon dioxide, that is held at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. This supercritical fluid has low viscosity and high diffusivity, which leads to faster separations and higher efficiency compared to HPLC.[12][14] Chiral recognition occurs on a CSP, similar to HPLC.

Why Choose SFC?

For high-throughput screening of chiral compounds, SFC is often the preferred method. The lower viscosity of the mobile phase allows for higher flow rates without a significant increase in backpressure, drastically reducing analysis times.[12][13] Furthermore, the use of CO2 as the primary mobile phase component makes SFC a "greener" technique with reduced consumption of organic solvents.[13] Polysaccharide-based CSPs are also widely used and highly effective in SFC.[14]

Experimental Protocol: A Step-by-Step Guide to Chiral SFC Analysis

  • Column and Co-solvent Screening:

    • Similar to HPLC, screen a range of polysaccharide-based CSPs.

    • The mobile phase in SFC consists of supercritical CO2 and an organic modifier (co-solvent), typically an alcohol like methanol or ethanol. Screen different co-solvents and their percentages to achieve optimal separation.

  • System Parameter Optimization:

    • Optimize the backpressure and temperature. These parameters influence the density of the supercritical fluid and, consequently, the retention and selectivity of the separation.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is miscible with the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the system with the desired mobile phase composition, backpressure, and temperature.

    • Inject the sample and acquire the chromatogram.

  • Calculation of Enantiomeric Excess:

    • Calculate the ee using the peak areas, as in HPLC.

Logical Workflow for Chiral SFC Method Development

cluster_sfc_screening Initial Screening cluster_sfc_optimization Method Optimization cluster_sfc_validation Method Validation cluster_sfc_analysis Sample Analysis SFC_CSP_Screen Select CSPs (Polysaccharide-based) SFC_CoSolvent_Screen Screen Co-solvents (MeOH, EtOH, etc.) SFC_CSP_Screen->SFC_CoSolvent_Screen SFC_Optimize_Gradient Optimize Co-solvent Gradient SFC_CoSolvent_Screen->SFC_Optimize_Gradient Initial Hit SFC_Optimize_Pressure Optimize Backpressure SFC_Optimize_Gradient->SFC_Optimize_Pressure SFC_Optimize_Temp Optimize Temperature SFC_Optimize_Pressure->SFC_Optimize_Temp SFC_Validate Validate Method SFC_Optimize_Temp->SFC_Validate Optimized Method SFC_Analyze High-Throughput Analysis SFC_Validate->SFC_Analyze

Caption: Workflow for Chiral SFC Method Development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach to determining enantiomeric excess that does not require physical separation of the enantiomers.[15]

The Principle of Enantiodiscrimination: Creating a Diastereomeric Environment

In a standard NMR experiment, enantiomers are indistinguishable. However, by adding a chiral solvating agent (CSA), a chiral lanthanide shift reagent, or by derivatizing with a chiral derivatizing agent, the enantiomers are placed in a diastereomeric environment.[15][16] This results in the appearance of separate signals for the two enantiomers in the NMR spectrum, which can then be integrated to determine their ratio.[17][18]

Why Choose NMR?

NMR is a powerful tool for rapid determination of enantiomeric excess, particularly when a chromatographic method has not yet been developed.[19] It can also provide structural information and is non-destructive. For the spiro[azetidine-3,2'-chromane] scaffold, protons on the azetidine and chromane rings that are close to the stereocenters are likely to show the largest chemical shift differences in the presence of a CSA.

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

  • Selection of a Chiral Solvating Agent (CSA):

    • Choose a CSA that is likely to interact with the functional groups of the spiro[azetidine-3,2'-chromane]. Common CSAs include (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) and cyclodextrins.[15][16]

  • Sample Preparation:

    • Dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard ¹H NMR spectrum.

    • Add the CSA to the NMR tube and acquire another spectrum. It may be necessary to titrate the CSA to find the optimal concentration for maximum separation of the signals.

  • Spectral Analysis:

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

    • Integrate these signals accurately.

  • Calculation of Enantiomeric Excess:

    • Calculate the ee from the integral values of the separated signals.

Logical Workflow for NMR Enantiomeric Excess Determination

cluster_nmr_prep Sample Preparation cluster_nmr_csa CSA Addition cluster_nmr_analysis Data Analysis NMR_Sample Dissolve Analyte in Deuterated Solvent NMR_Acquire_Initial Acquire Initial ¹H NMR NMR_Sample->NMR_Acquire_Initial NMR_Select_CSA Select Appropriate CSA NMR_Acquire_Initial->NMR_Select_CSA NMR_Add_CSA Add CSA to Sample NMR_Select_CSA->NMR_Add_CSA NMR_Titrate_CSA Titrate CSA for Optimal Resolution NMR_Add_CSA->NMR_Titrate_CSA NMR_Acquire_Final Acquire Final ¹H NMR NMR_Titrate_CSA->NMR_Acquire_Final Optimized Conditions NMR_Integrate Integrate Separated Signals NMR_Acquire_Final->NMR_Integrate NMR_Calculate Calculate Enantiomeric Excess NMR_Integrate->NMR_Calculate

Caption: Workflow for NMR Enantiomeric Excess Determination.

Performance Comparison

FeatureChiral HPLCChiral SFCNMR Spectroscopy
Principle Chromatographic separation on a CSPChromatographic separation on a CSP with a supercritical fluid mobile phaseDiastereomeric interaction with a CSA leading to signal separation
Speed Moderate to slowFast to very fastVery fast
Throughput Low to moderateHighHigh
Solvent Consumption HighLowVery low
Sensitivity HighHighModerate
Resolution High to very highHigh to very highLow to moderate
Method Development Can be time-consumingGenerally faster than HPLCCan be very fast
Sample Requirement MicrogramsMicrogramsMilligrams
Destructive NoNoNo
Best For Routine QC, method validation, preparative separationHigh-throughput screening, "green" chemistry initiativesRapid screening, structural confirmation

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to ensure its reliability and accuracy.[3] The FDA and the International Council for Harmonisation (ICH) provide guidelines for method validation, which typically include assessing the method's specificity, linearity, accuracy, precision, and robustness.[20] A validated method provides confidence that the determined enantiomeric excess is a true representation of the sample's composition.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for validating the enantiomeric excess of a chiral spiro[azetidine-3,2'-chromane] depends on the specific needs of the analysis.

  • Chiral HPLC remains the workhorse for many labs, offering unparalleled versatility and a high degree of confidence in the results. It is particularly well-suited for late-stage development and quality control.

  • Chiral SFC is the method of choice for high-throughput screening environments where speed and reduced environmental impact are critical.

  • NMR Spectroscopy provides a rapid and convenient method for a quick assessment of enantiomeric excess, especially in the early stages of discovery when a chromatographic method may not be available.

By understanding the principles, advantages, and limitations of each of these powerful techniques, researchers can make informed decisions to ensure the enantiomeric purity of their spiro[azetidine-3,2'-chromane] compounds and advance the development of safer, more effective medicines.

References

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR STUDIES OF DRUGS. CHIRAL SOLVATING AGENTS FOR DIRECT DETERMINATION OF ENANTIOMERIC EXCESS OF THE CARDIAC ANTIARRHYTHMIC, MEXILETINE. Marcel Dekker, Inc.
  • Castejón, D., et al. (n.d.).
  • Zhang, G., et al. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing).
  • ResearchGate. (n.d.).
  • ARPI - UNIPI. (2022, September 8).
  • Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • PubMed. (n.d.).
  • Mbah, C. J. (2018, October 23).
  • BenchChem. (2025).
  • Sánchez, F. G., et al. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Chromedia. (n.d.).
  • Lab Manager. (n.d.).
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Selvita. (2024, September 19).
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • The University of Texas at Arlington. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES By MUHAMMAD ABDUL MOMIN KHAN.
  • BenchChem. (2025).
  • PMC. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
  • Phenomenex. (n.d.).
  • Royal Society of Chemistry. (2008, September 29). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
  • ECA Academy. (2015, July 30).
  • ChemRxiv. (n.d.). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA).
  • Regulations.gov. (n.d.).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4).
  • LCGC International. (2023, January 19).
  • JSM Central. (2016, October 12).
  • MDPI. (2025, July 14). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents.
  • PubMed. (2017, May 22). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review.
  • PMC. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.

Sources

Spiro-Azetidines as Bioisosteres for Linear Amines: A Comparative ADME Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has driven the transition from planar, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures.[1][2] Linear amines and simple cyclic amines (e.g., piperidines, morpholines) are ubiquitous in medicinal chemistry but often suffer from rapid oxidative metabolism, poor solubility, and promiscuous binding (hERG liability).

This guide objectively compares Spiro-Azetidines (specifically 2-azaspiro[3.3]heptanes and related scaffolds) against Linear/Simple Cyclic Amines .[3] We analyze the physicochemical shifts, metabolic stability improvements, and safety profiles, supported by experimental protocols and mechanistic logic.

Structural & Physicochemical Analysis[4][5][6]

The primary driver for switching from a linear amine to a spiro-azetidine is the modulation of the Exit Vector and Fraction of


 Carbon (

)
.
The Geometric Shift

Linear amines (e.g., diethylamine linkers) are highly flexible (high rotatable bond count), leading to a high entropic penalty upon protein binding. Simple cycles like piperidine reduce this but remain lipophilic.[3]

Spiro-azetidines introduce a rigid, orthogonal geometry.[3] The spiro center forces the substituents into specific vectors that linear chains cannot access, often improving selectivity while increasing


, which correlates with improved clinical success rates.
Basicity (pKa) and Lipophilicity (LogD)

A critical differentiator is the modulation of basicity.

  • Linear Amines: Often highly basic (

    
    ), leading to high lysosomal trapping and hERG binding.[3]
    
  • Spiro-Azetidines: The strained 4-membered ring typically lowers the

    
     of the nitrogen compared to unstrained piperidines (approx. 1-2 log units lower), reducing non-specific binding while maintaining sufficient basicity for solubility.[3]
    
Comparative Physicochemical Matrix
ParameterLinear/Simple Amine (e.g., Piperidine)Spiro-Azetidine (e.g., 2-azaspiro[3.3]heptane)Impact on Drugability
Conformation Flexible / ChairRigid / OrthogonalLower entropic penalty; higher selectivity.[3][4]
Lipophilicity (LogD) High (Lipophilic)Moderate to LowImproved solubility; reduced metabolic clearance.
Basicity (pKa) High (~9.0 - 10.[3]5)Tunable (~7.5 - 9.[3]0)Reduced hERG liability; better membrane permeability.[3]
Metabolic Soft Spots

-carbon C-H bonds
Sterically protectedIncreased

.

Metabolic Stability: The "Steric Shield" Effect

The most significant advantage of spiro-azetidines is their resistance to Cytochrome P450 (CYP) mediated oxidative metabolism.[3]

Mechanism of Stabilization

Linear amines are prone to N-dealkylation .[3] CYP enzymes abstract a hydrogen from the


-carbon (adjacent to nitrogen), leading to an iminium ion intermediate and subsequent cleavage.

Spiro-azetidines mitigate this via two mechanisms:

  • Steric Bulk: The rigid spiro-cycle physically blocks the CYP heme iron from accessing the nitrogen lone pair or the

    
    -protons.[3]
    
  • Bredt’s Rule & Strain: Forming the iminium intermediate in a strained spiro-system is energetically unfavorable, raising the activation energy for oxidation.[3]

Visualization: Metabolic Pathway Comparison

MetabolicStability cluster_linear Linear Amine (Vulnerable) cluster_spiro Spiro-Azetidine (Resistant) L_Amine Linear Amine (Accessible α-H) CYP_L CYP450 Attack L_Amine->CYP_L L_Inter Iminium Ion (Unstable) CYP_L->L_Inter L_Metab N-Dealkylated Metabolite L_Inter->L_Metab Rapid Clearance S_Amine Spiro-Azetidine (Steric Shield) CYP_S CYP450 Blocked S_Amine->CYP_S No Access S_Stable Intact Drug (High Metabolic Stability) CYP_S->S_Stable

Caption: Comparison of CYP450 susceptibility. Linear amines undergo rapid N-dealkylation, while spiro-azetidines sterically and electronically resist oxidation.[3]

Safety Profile: hERG Inhibition

Human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition is a major cause of cardiotoxicity (QT prolongation).[3]

The Pharmacophore Trap

The classic hERG pharmacophore involves a basic amine and lipophilic aromatic groups linked by a flexible chain. Linear amines often fit this perfectly.

The Spiro Solution

Spiro-azetidines disrupt hERG binding by:

  • Rigidification: Preventing the molecule from adopting the specific conformation required to bind inside the channel pore.[3]

  • Lower LogD: Reducing the hydrophobic interaction with the channel.[3]

  • pKa Modulation: Lowering the percentage of ionized species at physiological pH.[3]

Visualization: hERG Risk Logic

hERGRisk cluster_risk High Risk Factors cluster_safe Spiro-Azetidine Mitigation Flex Flexible Linker hERG_Bind High hERG Binding (Cardiotoxicity) Flex->hERG_Bind HighLogP High Lipophilicity HighLogP->hERG_Bind HighBasicity High Basicity (pKa > 9) HighBasicity->hERG_Bind Rigid Rigid 3D Scaffold (Vector Control) Safe Reduced hERG Affinity (Safety) Rigid->Safe LowLogP Lower LogD (Polar Surface Area) LowLogP->Safe ModpKa Modulated pKa (7.5 - 8.5) ModpKa->Safe

Caption: Structural determinants of hERG inhibition. Spiro-azetidines mitigate risk factors associated with flexible linear amines.

Experimental Protocols

To validate these properties in your own pipeline, use the following self-validating protocols.

Protocol: Microsomal Stability (Intrinsic Clearance)

Objective: Determine the intrinsic clearance (


) of the compound.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[3]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final conc) in buffer at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[3]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate
    
    
    .
    • 
      .
      
Protocol: Shake-Flask LogD (pH 7.4)

Objective: Measure lipophilicity at physiological pH.[3]

  • Preparation: Prepare 1-octanol saturated with phosphate buffer (pH 7.4) and buffer saturated with 1-octanol.[3]

  • Dissolution: Dissolve test compound in the octanol phase (approx 1 mg/mL).

  • Equilibration: Mix equal volumes of drug-octanol and buffer in a glass vial.

  • Agitation: Shake mechanically for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS.

  • Calculation:

    
    .
    

References

  • Burkhard, J. A., et al. (2010). "Spirocyclic bioisosteres: synthesis and properties of spiro[3.3]heptanes and spiro[3.4]octanes." Angewandte Chemie International Edition. [Link]

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2008). "Oxetanes as replacements for gem-dimethyl groups: an expedient general synthesis of 3,3-disubstituted oxetanes and their properties." Angewandte Chemie International Edition. [Link]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

  • Efremov, I. V., et al. (2012). "Discovery of Spirocyclic Piperidine-Azetidine Inverse Agonists of the Ghrelin Receptor."[3][5] Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Benchmarking Spiro[azetidine-3,2'-chromane] against standard medicinal scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for benchmarking the Spiro[azetidine-3,2'-chromane] scaffold against standard medicinal building blocks. It is designed for medicinal chemists seeking to optimize lead compounds for metabolic stability, solubility, and novel IP space.

Executive Summary: The "Escape from Flatland"

The Spiro[azetidine-3,2'-chromane] (CAS: 1263285-14-8) represents a high-value "3D-scaffold" designed to replace planar aromatic or conformationally mobile saturated heterocycles (e.g., piperidines, morpholines). Unlike standard chromanes, the spiro-fusion at the 2-position introduces a rigid, orthogonal vector that projects substituents into unexplored chemical space, significantly increasing the fraction of sp3-hybridized carbons (


).

Primary Utility:

  • Metabolic Hardening: Removes the labile

    
    -methine protons found in piperidines.
    
  • Solubility Enhancement: Disrupts crystal lattice packing via 3D-topology.

  • Selectivity: Rigid core restricts conformational entropy, potentially reducing off-target binding.

Comparative Benchmarking Analysis

The following table benchmarks Spiro[azetidine-3,2'-chromane] against two standard scaffolds: 4-Phenylpiperidine (common GPCR pharmacophore) and 2-Phenylmorpholine (solubility-optimized scaffold).

Table 1: Physicochemical & ADME Profile Comparison
FeatureSpiro[azetidine-3,2'-chromane] 4-Phenylpiperidine 2-Phenylmorpholine Impact
Dimensionality 3D (Rigid) 2D/3D (Flexible Chair)2D/3D (Flexible Chair)Higher selectivity potential due to defined vectors.

Score
High (>0.5) MediumMediumCorrelates with improved clinical success probability.
Metabolic Soft Spots Low (Quaternary spiro-center)High (

-oxidation, N-dealkylation)
Medium (

-oxidation)
Extended

and reduced clearance (

).
Lipophilicity (

cLogP)
~ -0.5 to -1.0 (vs Phenyl-pip)Baseline~ -1.5 (vs Phenyl-pip)Improved water solubility without sacrificing permeability.
Basicity (

)
~ 8.5 - 9.5 (Azetidine)~ 10.0 - 11.0~ 8.0 - 9.0Lower

reduces lysosomal trapping and hERG risk.
Vector Geometry Orthogonal (

)
Linear / EquatorialLinear / EquatorialAccesses novel binding pockets (e.g., cryptic pockets).

Structural Logic & Design Rationale

The "Gem-Dimethyl" Bioisostere Effect

The spiro-carbon in this scaffold acts functionally like a gem-dimethyl group but with added cyclization. This "locking" effect prevents the Thorpe-Ingold rotatable bond penalty often seen when simply adding methyl groups to a chain.

Metabolic Blocking Mechanism

In a standard piperidine, the carbon


 to the nitrogen is a prime site for CYP450-mediated oxidation (N-dealkylation).
  • Piperidine:

    
     bond is accessible and electron-rich.
    
  • Spiro-Azetidine: The

    
    -carbon is quaternary (the spiro center). There are no abstractable protons at this position. The other 
    
    
    
    -carbons (in the azetidine ring) are sterically hindered and part of a strained ring, making radical formation less favorable.
Visualization: Structural & Metabolic Vectors

The diagram below illustrates the structural divergence and metabolic blockade provided by the spiro-scaffold.

Benchmarking cluster_0 Standard Scaffold (4-Phenylpiperidine) cluster_1 Candidate Scaffold (Spiro[azetidine-3,2'-chromane]) Pip Piperidine Ring (Flexible Chair) Metab CYP450 Attack (Alpha-Oxidation) Pip->Metab High Clearance risk Spiro Spiro-Azetidine (Rigid Orthogonal) Pip->Spiro Scaffold Hop (Escape from Flatland) Block Metabolic Blockade (Quaternary Center) Spiro->Block Extended t1/2

Figure 1: Comparative metabolic liability. The spiro-fusion eliminates the vulnerable alpha-proton found in piperidines.

Experimental Protocol: Synthesis of Spiro[azetidine-3,2'-chromane]

This protocol describes the Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition route, the most robust method for constructing this specific spiro-system.

Target Molecule: Spiro[3,4-dihydrochromene-2,3'-azetidine] Precursor: 2-Methylene-3,4-dihydro-2H-chromene (Exocyclic alkene)

Reagents & Equipment[1][2][3][4]
  • Reagents: 2-Methylenechromane (prepared via Wittig of chroman-2-one), Chlorosulfonyl isocyanate (CSI), Thiophenol, Pyridine,

    
     (or Red-Al).
    
  • Solvents: Anhydrous Dichloromethane (DCM), THF.

  • Safety: CSI is highly corrosive and moisture-sensitive. Perform all steps under

    
     or Ar atmosphere.
    
Step-by-Step Methodology
Phase 1: [2+2] Cycloaddition (Beta-Lactam Formation)[1]
  • Preparation: Dissolve 2-methylene-3,4-dihydro-2H-chromene (1.0 eq) in anhydrous DCM (0.2 M) in a flame-dried flask under inert atmosphere. Cool to -78°C.

  • Addition: Dropwise add Chlorosulfonyl isocyanate (CSI) (1.2 eq). Maintain temperature below -70°C to prevent polymerization.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Reductive Hydrolysis: Transfer the mixture into a separate flask containing a solution of Thiophenol (2.5 eq) and Pyridine (2.5 eq) in acetone/water at 0°C. (Alternatively, use aqueous

    
     for milder hydrolysis).
    
  • Workup: Stir for 1 hour. Extract with DCM, wash with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexane/EtOAc) to isolate the Spiro-beta-lactam  intermediate.
    
Phase 2: Lactam Reduction (Ring Contraction/Activation)
  • Activation: Dissolve the purified spiro-beta-lactam (1.0 eq) in anhydrous THF (0.1 M).

  • Reduction: Carefully add

    
     (2.0 - 3.0 eq) pellets or solution at 0°C.
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours to ensure complete reduction of the carbonyl to the methylene.

  • Quench: Cool to 0°C. Perform Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ) to precipitate aluminum salts.
  • Isolation: Filter through Celite. Concentrate the filtrate.

  • Salt Formation: Dissolve the crude oil in

    
     and add 
    
    
    
    (4M in dioxane) to precipitate the Spiro[azetidine-3,2'-chromane] hydrochloride salt.
Synthetic Pathway Diagram[4][6][7][8]

Synthesis Alkene 2-Methylenechromane (Precursor) Intermediate N-Chlorosulfonyl Beta-Lactam Alkene->Intermediate [2+2] Cycloaddition -78°C, DCM CSI Chlorosulfonyl Isocyanate (CSI) CSI->Intermediate Lactam Spiro-Beta-Lactam Intermediate->Lactam Reductive Hydrolysis (PhSH/Pyridine) Product Spiro[azetidine-3,2'-chromane] (Final Scaffold) Lactam->Product Reduction (LiAlH4, THF, Reflux)

Figure 2: Synthetic route via CSI cycloaddition. This pathway ensures the formation of the quaternary spiro-center.

Validation & Quality Control

To ensure the scaffold is successfully benchmarked in your assay, verify the following:

  • NMR Confirmation: The spiro-fusion is validated by the disappearance of the exocyclic alkene protons and the appearance of the azetidine ring protons (typically

    
     3.5–4.5 ppm as multiplets) in 
    
    
    
    NMR.
    
    
    NMR should show a quaternary carbon signal around 70–80 ppm (the spiro center).
  • Microsomal Stability Assay:

    • Control: Incubate 4-phenylpiperidine (High clearance) and the Spiro-candidate with Human Liver Microsomes (HLM).

    • Success Metric: The Spiro-candidate should exhibit <50% of the intrinsic clearance (

      
      ) of the piperidine control.
      
  • Vector Analysis: Use X-ray crystallography or small-molecule docking (e.g., Glide/Gold) to confirm that the azetidine nitrogen vector is projecting at the predicted ~90° angle relative to the chromane plane, distinct from the ~180°/120° vectors of piperidine.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Overview of spirocyclic utility and "escape from flatland" principles.

  • Synthesis of Angular Spirocyclic Azetidines. Angewandte Chemie Int. Ed. (2024). Detailed synthetic methodologies for spiro-azetidines using CSI.

  • The Utilization of Spirocyclic Scaffolds in Drug Discovery. BLD Pharm Insights. (2021). Comparative data on spiro vs. flat scaffolds.

  • Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate. Research Trends in Organic Chemistry. (2020). Mechanistic details of the CSI reaction used in the protocol.

  • Spiroazetidines in Drug Discovery. PharmaBlock Whitepaper. Data on Fsp3 and solubility advantages.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Spiro[azetidine-3,2'-chromane] hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle chemical reagents not only effectively in their experiments but also safely from procurement to disposal. The management of chemical waste is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Spiro[azetidine-3,2'-chromane] hydrochloride, a specialized heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Compound Identification and Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's properties and hazards is paramount. This compound is a complex organic molecule whose safe handling is dictated by its chemical structure and associated toxicological data.

Causality Behind Hazard Assessment: The structure combines a four-membered azetidine ring, a chromane system, and a hydrochloride salt. Azetidine-containing compounds can possess biological activity and associated toxicity.[1] The hydrochloride form means the compound is a salt that can release hydrogen chloride in certain conditions, and as a chlorinated organic molecule, it falls under stringent environmental disposal regulations due to the potential for forming persistent pollutants if not handled correctly.[2][3]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
CAS Number 1263285-14-8[4]
Molecular Formula C₁₁H₁₄ClNO[4]
Molecular Weight 211.69 g/mol [4]
Physical State Solid / Crystalline Powder (Melting Point: 171.3°C)[4]
GHS Pictogram [4]
Signal Word Warning [4]
Hazard Statements H315: Causes skin irritation.[4]
Note: Similar azetidine hydrochlorides may also carry H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][6][7][8]
Precautionary P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][6][9]
Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7][9]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][9]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

Core Disposal Principle: A Regulated Hazardous Waste

This compound must be managed as a regulated hazardous chemical waste.[10][11] Under no circumstances should this compound be disposed of down the drain or in regular solid waste bins.[12]

  • Environmental Rationale: Chlorinated organic compounds can be toxic to aquatic life and may persist in the environment.[2][13] Improper disposal, such as via a sanitary sewer, could bypass wastewater treatment processes and contaminate natural waterways.[13][14] Landfill disposal is also inappropriate as leachate could contaminate groundwater.[15]

  • Regulatory Rationale: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies have specific regulations for the disposal of chlorinated hydrocarbons.[15][16] Disposal must be handled by a licensed and accredited hazardous waste contractor who can ensure destruction in compliance with these regulations, typically via high-temperature incineration.[17]

Personal Protective Equipment (PPE) for Waste Handling

When handling waste this compound, the following PPE is mandatory to mitigate exposure risks identified in the hazard profile.[7][18]

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[6]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator with particulate filters (N95 or better) is required to prevent inhalation.[6][7]

Step-by-Step Disposal Protocol for Unused/Waste Product

This protocol ensures that the waste is collected, stored, and prepared for pickup in a safe and compliant manner.

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass) that is in good condition with a secure, leak-proof screw-top cap.[10][11]

  • The original product container is often the best choice for storing waste of the same material.[11]

  • Ensure the container is clean and dry before adding waste.

Step 2: Label the Waste Container

  • As soon as the first quantity of waste is added, the container must be labeled.[11]

  • Use a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.

  • The label must clearly state:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazards associated with the waste (e.g., "Irritant," "Toxic").[19]

    • The date accumulation started.[10]

Step 3: Accumulate Waste Safely

  • Add waste to the container in a designated, well-ventilated area, preferably inside a chemical fume hood.

  • Keep the waste container securely closed at all times, except when actively adding waste.[11]

  • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10]

  • The SAA must be under the control of laboratory personnel.

Step 4: Segregate from Incompatible Wastes

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[11]

  • Crucially, do not mix this waste with other waste streams. Specifically, segregate it from:

    • Strong Bases: Mixing with bases can deprotonate the hydrochloride, potentially changing its properties or causing a reaction.

    • Strong Oxidizing Agents: Organic materials can react violently with strong oxidizers.[7]

    • Aqueous Waste (unless directed): Keep the solid waste separate from liquid waste streams.[19]

Step 5: Arrange for Disposal

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[11]

  • Once the container is full or you are discontinuing the project, contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not attempt to transport the waste yourself.

Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.[11]

Step 1: Triple Rinsing

  • Select a solvent in which the compound is soluble. If solubility data is unavailable, a common polar organic solvent like methanol or ethanol is a reasonable choice.

  • Perform the following procedure three times:

    • Add a small amount of the chosen solvent to the container (approximately 10% of the container's volume).

    • Securely cap and shake the container to rinse all interior surfaces.

    • Pour the solvent rinsate into a designated hazardous waste container for chlorinated/halogenated organic solvents. This rinsate is hazardous waste. [11]

Step 2: Final Disposal of the Container

  • After triple rinsing, deface or remove all original labels from the container.[11]

  • The now-decontaminated container can typically be disposed of in the appropriate recycling bin (e.g., glass or plastic). Consult your institutional guidelines to confirm.[19]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (if necessary): For large spills or if the material becomes airborne, evacuate the area and contact EHS.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 3.

  • Contain the Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb large quantities.

  • Collect the Waste: Carefully sweep the absorbed material into a designated container. Avoid creating dust.[17]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste through EHS.[11]

  • Decontaminate: Clean the spill area with a cloth dampened with soap and water.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generated: Spiro[azetidine-3,2'-chromane] HCl is_empty Is it an empty container? start->is_empty collect_solid 1. Select & Label a compatible Hazardous Waste Container. is_empty->collect_solid No (Solid/Liquid Waste) triple_rinse 1. Triple rinse with a suitable solvent (e.g., methanol, ethanol). is_empty->triple_rinse Yes store_solid 2. Store in a designated Satellite Accumulation Area (SAA). Keep container closed. collect_solid->store_solid segregate 3. Segregate from incompatible wastes (bases, oxidizers). store_solid->segregate pickup 4. Contact EHS for waste pickup. segregate->pickup collect_rinsate 2. Collect all rinsate as 'Halogenated Solvent Waste'. triple_rinse->collect_rinsate deface_label 3. Deface all labels on the empty, rinsed container. collect_rinsate->deface_label dispose_container 4. Dispose of container in appropriate lab recycling. deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • Fluorochem. This compound.
  • Sigma-Aldrich. Spiro[azetidine-3,2′-chroman]-4′-one hydrochloride AldrichCPR.
  • BASF. (2026, February 20). Safety data sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • MedchemExpress.com. (2024, September 14). Safety Data Sheet.
  • Cayman Chemical. (2025, October 28). Safety Data Sheet.
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET.
  • BOC Sciences. (2025, August 4). 1803590-56-8 - Safety Data Sheet.
  • Fisher Scientific. (2009, June 16). SAFETY DATA SHEET.
  • Apollo Scientific. Azetidine.
  • Fisher Scientific. (2011, February 9). SAFETY DATA SHEET.
  • SOL Group. Safety Data Sheet | SOL Group.
  • BLD Pharm. Spiro[azetidine-3,3'-indolin]-2'-one Hydrochloride: Advanced Chemical Compound.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • Foresight®. (2024, August 28). New Regulatory Measures Proposed for Aziridine Compounds.
  • Lin, S., & Carlson, R. M. (1985). Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine. Environmental Science & Technology.
  • CLU-IN. Contaminants > Chlorinated Solvents.
  • BLDpharm. 1236862-45-5|Spiro[azetidine-3,2'-[2H-1]benzopyran]-4'(3'H) - BLDpharm.
  • U.S. Environmental Protection Agency. (1989, November 21). LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS.
  • PubChem. 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene].
  • Liu, M., Wu, X., & Dyson, P. J. (2024, February 23). Tandem catalysis enables chlorine-containing waste as chlorination reagents.
  • Semantic Scholar. Disposal of Chlorine-Containing Wastes.
  • European Chemicals Agency. Candidate List updated with eight hazardous chemicals.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.